Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKCUGDJEPVLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693599 | |
| Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253176-93-1 | |
| Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-3-(bromomethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
CAS Number: 253176-93-1
A Core Building Block for Advanced Drug Discovery
This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, a key building block for researchers and scientists in the field of drug development. Its unique structural features make it an invaluable component in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Safety Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 253176-93-1 | [1][2][3] |
| Molecular Formula | C₉H₁₆BrNO₂ | [2] |
| Molecular Weight | 250.13 g/mol | |
| Appearance | White to light yellow powder or solid | [3] |
| Melting Point | 38-40 °C | [4] |
| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [4] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in water (0.83 g/L at 25°C). Soluble in DMSO and Methanol. | [4] |
| Purity | >98.0% (GC) | [3] |
Synonyms: 1-Boc-3-(bromomethyl)azetidine, N-(tert-Butoxycarbonyl)-3-bromomethylazetidine, tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate.[3][4]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use are provided below.
Synthesis of the Precursor: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
The precursor alcohol can be synthesized from 1-benzylazetidin-3-ol.
Materials:
-
1-benzylazetidin-3-ol
-
5% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas
Procedure:
-
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.
-
Upon completion of the reaction, filter the mixture through a suction filter.
-
Remove the solvent from the filtrate under vacuum to yield the crude product, which can be further purified if necessary.[5]
Synthesis of this compound
The conversion of the precursor alcohol to the target bromo-compound can be achieved via an Appel reaction.
Materials:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.5 eq) in dichloromethane to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the final product.[6]
Application in PROTAC Synthesis: N-Alkylation of an Amine-Functionalized Ligand
This protocol describes a general procedure for the reaction of this compound with an amine-containing molecule, a key step in PROTAC synthesis.
Materials:
-
This compound
-
Amine-functionalized ligand (e.g., for an E3 ligase or target protein)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.[7]
Visualized Workflow and Pathways
The following diagrams illustrate the synthetic pathway and the general mechanism of action for PROTACs synthesized using this key building block.
Caption: Synthetic pathway and application of this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 253176-93-1 | TCI AMERICA [tcichemicals.com]
- 4. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appel Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
1-Boc-3-(bromomethyl)azetidine physical properties
An In-Depth Technical Guide to the Physical Properties of 1-Boc-3-(bromomethyl)azetidine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of building blocks is paramount for successful molecular design and synthesis. This guide provides a detailed overview of the physical characteristics of 1-Boc-3-(bromomethyl)azetidine, a key intermediate in pharmaceutical chemistry.[1][2][3]
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of 1-Boc-3-(bromomethyl)azetidine. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆BrNO₂ | [1][2][] |
| Molecular Weight | 250.13 g/mol | [1][2][] |
| Appearance | Off-white to pale yellow solid or liquid | [1][][5] |
| Melting Point | 38-40 °C | [1][5] |
| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [1][5] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [5] |
| Water Solubility | 0.83 g/L at 25 °C (Sparingly soluble) | [3][][5][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [5][6] |
| pKa | -2.33 ± 0.40 (Predicted) | [1][5] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [5] |
Experimental Protocols
While the provided data is sourced from chemical suppliers and some values are predicted, the determination of these physical properties would typically follow standardized experimental protocols.
1. Melting Point Determination: The melting point is determined using a calibrated melting point apparatus. A small, dry sample of 1-Boc-3-(bromomethyl)azetidine is packed into a capillary tube and placed in the apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded.
2. Boiling Point Determination: The boiling point of a liquid is determined by distillation. The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded as the boiling point. For small quantities, a micro boiling point apparatus can be used.
3. Density Measurement: The density of a solid can be determined by gas pycnometry, which measures the volume of the solid by measuring the pressure change of a known volume of gas. For a liquid, a pycnometer or a hydrometer can be used to determine its density relative to a reference substance, typically water.
4. Solubility Testing: To determine solubility, a known amount of 1-Boc-3-(bromomethyl)azetidine is added to a known volume of a solvent (e.g., water, DMSO, methanol) at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then measured, often by techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
Compound Information and Application Workflow
The following diagram illustrates the key attributes and the typical workflow involving 1-Boc-3-(bromomethyl)azetidine in a research and development context.
Caption: Logical workflow for 1-Boc-3-(bromomethyl)azetidine from properties to application.
References
- 1. 1-Boc-3-(bromomethyl)azetidine - Protheragen [protheragen.ai]
- 2. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]
- 3. 1-Boc-3-(bromomethyl)azetidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1-Boc-3-(bromomethyl)azetidine CAS#: 253176-93-1 [m.chemicalbook.com]
- 6. 1-BOC-3-(溴甲基)氮杂环丁烷 | 253176-93-1 [m.chemicalbook.com]
The Versatility of a Strained Ring: An In-depth Technical Guide to the Reactivity of Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, offers a unique combination of a strained four-membered azetidine ring and a reactive primary bromide. This structure provides a versatile platform for the synthesis of a wide array of 3-substituted azetidine derivatives, which are increasingly incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability. The inherent ring strain of the azetidine core, coupled with the electrophilic nature of the bromomethyl group, dictates its reactivity, primarily through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Reactivity Profile: A Nucleophilic Substitution Hub
The primary mode of reaction for this compound involves the displacement of the bromide ion by a nucleophile. This SN2 reaction is facilitated by the primary nature of the carbon bearing the bromine atom, which is readily accessible to incoming nucleophiles. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures the stability of the ring during these transformations and can be readily removed under acidic conditions to allow for further functionalization.
A variety of nucleophiles, including amines, thiols, azide, and phenoxides, have been successfully employed to generate a diverse library of 3-substituted azetidines. The choice of solvent, base, and reaction temperature plays a crucial role in optimizing reaction times and yields.
Quantitative Data Summary
The following tables summarize the reaction of this compound with various classes of nucleophiles, providing key quantitative data for easy comparison.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | High |
| 4-Fluoroaniline | 4-Fluoroaniline | K₂CO₃ | Acetonitrile | 80 | 12 | High |
| Morpholine | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | Good |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxythiophenol | 4-Methoxythiophenol | K₂CO₃ | Acetonitrile | 60 | 4 | >95 |
Table 3: Reaction with Other Nucleophiles
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | Sodium Azide (NaN₃) | - | DMF | 60 | 4 | High |
| Phenol | Phenol | Cs₂CO₃ | DMF | 80 | 12 | Moderate |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.
General Procedure for the Reaction with Amine Nucleophiles (e.g., Substituted Anilines)
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) are added the substituted aniline (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is stirred at 80°C for 12 hours. Upon completion, the reaction is cooled to room temperature. For purification, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
General Procedure for the Reaction with Thiol Nucleophiles (e.g., 4-Methoxythiophenol)
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) are added 4-methoxythiophenol (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is stirred at 60°C for 4 hours. After cooling to room temperature, the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired product, which can be further purified by chromatography if necessary.
Procedure for the Reaction with Sodium Azide
To a solution of this compound (1.0 mmol) in DMF (5 mL) is added sodium azide (1.5 mmol). The reaction mixture is stirred at 60°C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed extensively with water to remove DMF. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-(azidomethyl)azetidine-1-carboxylate.
Mandatory Visualizations
To illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Technical Guide: Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Synonyms
This compound is a functionalized azetidine derivative. Its synonyms include:
-
3-Bromomethyl-azetidine-1-carboxylic acid tert-butyl ester[3]
-
1-BOC-3-BROMOMETHYLAZETID[3]
-
ert-Butyl 3-(bromomethyl)azetidine-1-carboxylate[3]
CAS Number: 253176-93-1[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆BrNO₂ | [1] |
| Molecular Weight | 250.13 g/mol | [4] |
| Melting Point | 38-40 °C | [3] |
| Boiling Point (Predicted) | 281.2 ± 13.0 °C | [3] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [3] |
| Purity | >98.0% (GC) | [2] |
| Appearance | White to Light yellow powder to crystal | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Water Solubility | Sparingly soluble in water at 25°C, 0.83 g/L | [3] |
Role in PROTAC Development
This compound is a valuable linker moiety used in the synthesis of PROTACs.[1][6][7][8][9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azetidine ring provides a rigid and desirable vector for connecting the target protein ligand and the E3 ligase ligand.
Experimental Protocols: Synthesis of a Key Precursor
Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate
This procedure outlines the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate.
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4)
-
Dichloromethane (CH₂Cl₂)
-
9.1% potassium bromide (KBr) aqueous solution
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Potassium bicarbonate (KHCO₃)
-
Sodium hypochlorite (NaClO) 12% aqueous solution
-
15% sodium thiosulfate (Na₂S₂O₃) aqueous solution
-
Ethyl acetate
Procedure:
-
Dissolve 10.0 g (57.7 mmol) of tert-butyl 3-hydroxyazetidine-1-carboxylate in 200 mL of CH₂Cl₂.
-
To this solution, slowly add 15.1 g of a 9.1% potassium bromide aqueous solution and 0.18 g (1.15 mmol) of TEMPO at a temperature between -15 to 5 °C.
-
Prepare a mixture of 104 g of KHCO₃ and 86 g of 12% NaClO aqueous solution in 389 mL of water. Add this mixture to the reaction and stir for 30 minutes.
-
After the reaction is complete, quench it with 100 mL of a 15% sodium thiosulfate aqueous solution.
-
Extract the product with ethyl acetate and wash the organic layer with water.
-
Remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate.
Diagrams
Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 253176-93-1 | TCI AMERICA [tcichemicals.com]
- 3. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]
- 4. tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 253176-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Azetidine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity, bridging the gap between the strained aziridine and the more flexible pyrrolidine, offers medicinal chemists precise control over the spatial orientation of substituents. This structural feature can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1][2] Historically, the synthesis of this strained ring system posed considerable challenges, limiting its widespread application. However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in drug discovery.[3][4] Consequently, the azetidine motif is now a key component of several approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][5]
Strategic Value in Drug Design
The incorporation of an azetidine ring into a drug candidate can impart several advantageous properties:
-
Conformational Constraint: The puckered nature of the azetidine ring restricts the conformational freedom of appended functional groups. This pre-organization of pharmacophoric elements into a bioactive conformation can lead to increased potency and selectivity for the intended biological target.[1][2]
-
Improved Physicochemical Properties: As a small, polar heterocycle, the introduction of an azetidine moiety can enhance aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic analogues. This is particularly beneficial for the development of CNS-penetrant drugs, where controlled lipophilicity is crucial.[1]
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated amines like piperidine. This can lead to an improved pharmacokinetic profile with a longer half-life and increased drug exposure.[6]
-
Novel Chemical Space and Exit Vectors: Azetidines provide unique three-dimensional exit vectors for substituents, allowing for the exploration of novel chemical space and the optimization of interactions with the target protein.[7]
-
Bioisosterism: The azetidine ring can serve as a bioisostere for other cyclic and acyclic functionalities, offering a strategy to modulate a compound's properties while maintaining or improving its biological activity.[7][8]
Azetidine-Containing Drugs: Mechanisms and Pathways
Several marketed drugs feature the azetidine scaffold, highlighting its therapeutic impact.
Cobimetinib: An Inhibitor of the MAPK/ERK Pathway
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[9] This pathway is frequently dysregulated in various cancers, particularly in melanomas with BRAF mutations.[9] Cobimetinib binds to an allosteric site on MEK, preventing the phosphorylation and activation of its downstream target, ERK. This blockade of ERK signaling inhibits tumor cell proliferation and induces apoptosis.
Azelnidipine: A Calcium Channel Blocker
Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It selectively inhibits L-type calcium channels in vascular smooth muscle cells. By blocking the influx of calcium ions, azelnidipine leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][10]
Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a variety of human cancers, promoting cell proliferation and survival.[11] Novel azetidine-based compounds have been developed as potent and selective inhibitors of STAT3.[3][4] These inhibitors can act by irreversibly binding to cysteine residues on STAT3, preventing its dimerization, nuclear translocation, and DNA binding, thereby inhibiting the transcription of downstream target genes.[3][12]
Quantitative Data Summary
The following tables summarize key quantitative data for representative azetidine-containing compounds.
Table 1: In Vitro Potency of Azetidine-Based STAT3 Inhibitors [11]
| Compound | Target | IC50 (µM) | Selectivity |
| Azetidine-Based H182 | STAT3 | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM) |
| Stattic | STAT3 | 5.1 | - |
| S3I-201 | STAT3 | 86 | - |
Table 2: In Vitro Antiproliferative Activity of Azetidine-Thiourea Hybrids [13]
| Compound | Cell Line | EC50 (µM) |
| 1B | A431 | 0.77 |
| 786-O | 0.73 | |
| 3B | PC3 | 0.25 |
| U251 | 0.6 | |
| A431 | 0.03 | |
| 786-O | 0.03 | |
| Doxorubicin | PC3 | >10 |
| A431 | 0.43 | |
| 786-O | 0.65 |
Table 3: Antimicrobial Activity of Azetidine Derivatives (Zone of Inhibition in mm) [14][15]
| Compound | Concentration (mg/mL) | Staphylococcus aureus | Escherichia coli |
| M7 | 0.01 | 22 | 25 |
| M8 | 0.01 | 20 | 25 |
| Ampicillin | 0.01 | 30 | 27 |
Detailed Experimental Protocols
Synthesis of 3-Aryl-Azetidine Derivatives[16]
This protocol describes a general method for the synthesis of 3-aryl-azetidines.
Materials:
-
Substituted sulfonyl chloride
-
Hydrazine hydrate
-
Appropriate ketone
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Sulfonylhydrazide:
-
Dissolve the sulfonyl chloride (1.0 equiv) in THF (0.2 M).
-
Cool the solution to 0 °C.
-
Add hydrazine hydrate (2.5 equiv) dropwise.
-
Stir the reaction mixture at 0 °C until completion (monitored by TLC).
-
Dilute the mixture with EtOAc and wash with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the sulfonylhydrazide.
-
-
Synthesis of Sulfonylhydrazone:
-
Dissolve the sulfonylhydrazide (1.0 equiv) in MeOH (0.5 M).
-
Add the corresponding ketone (1.0 equiv).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
The resulting sulfonylhydrazone is typically used in the next step without further purification.
-
-
Cyclization to 3-Aryl-Azetidine:
-
The specific conditions for the cyclization step can vary depending on the substrate but often involve a base and heat.
-
In Vitro Antiproliferative MTT Assay[3][17][18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Azetidine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension (typically 1,000-100,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of the azetidine compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Agar Well Diffusion Assay for Antimicrobial Activity[14][15]
This method is used to evaluate the antimicrobial activity of a substance by measuring the zone of growth inhibition.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar or Mueller-Hinton agar
-
Azetidine test compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ampicillin)
-
Sterile Petri plates
-
Sterile cork borer
Procedure:
-
Media Preparation and Inoculation:
-
Prepare and sterilize the agar medium and pour it into sterile Petri plates.
-
Allow the agar to solidify.
-
Inoculate the agar surface uniformly with the test microorganism.
-
-
Well Creation and Sample Application:
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the dissolved azetidine compound at a specific concentration into the wells.
-
Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Conclusion
The azetidine scaffold has firmly established its place as a valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The successful application of the azetidine moiety in marketed drugs for a range of diseases underscores its therapeutic potential. Continued advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and innovative medicines.
References
- 1. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hereditybio.in [hereditybio.in]
- 10. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Technical Guide to a Privileged Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics, transitioning it from a synthetic curiosity to a privileged building block. This technical guide provides an in-depth exploration of azetidine-containing building blocks, focusing on their synthesis, physicochemical properties, and strategic application in drug discovery.
The Azetidine Advantage: Unique Properties Driving Innovation
The utility of the azetidine scaffold in drug design is rooted in its distinct conformational rigidity and ring strain.[1] Compared to its five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine ring is significantly more constrained. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[2]
The inherent ring strain of azetidine, a consequence of its compressed bond angles, influences its reactivity and stability. While more reactive than larger saturated heterocycles, it is considerably more stable and easier to handle than the highly strained three-membered aziridine ring.[1] This balance of stability and controlled reactivity allows for its strategic incorporation and subsequent functionalization in complex molecules.
Comparative Ring Strain of Saturated Heterocycles
The ring strain energy of a cyclic molecule is a measure of its inherent instability compared to a corresponding acyclic reference compound. The table below provides a comparison of the ring strain energies for several common saturated heterocycles, highlighting the unique position of azetidine.
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
| Aziridine | 3 | ~27 |
| Azetidine | 4 | ~25.2 - 26.0 |
| Pyrrolidine | 5 | ~6 |
| Piperidine | 6 | ~0 |
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26 |
This data is compiled from various sources and represents approximate values.
The workflow for incorporating azetidine building blocks into a drug discovery pipeline often involves several key stages, from initial design and synthesis to biological evaluation.
Physicochemical Properties of Azetidine Building Blocks
The introduction of an azetidine moiety can significantly influence the physicochemical properties of a molecule, often leading to improvements in solubility, metabolic stability, and lipophilicity (LogP). The following table summarizes key physicochemical data for a selection of representative azetidine building blocks.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | cLogP | Melting Point (°C) | Boiling Point (°C) |
| Azetidine | ![]() | 57.09 | 11.29 | -0.29 | -70 | 61-62 |
| N-Boc-azetidin-3-one | ![]() | 171.19 | N/A | 0.45 | 37-41 | N/A |
| Azetidine-3-carbonitrile | ![]() | 82.10 | N/A | -0.74 | N/A | N/A |
| (R)-Azetidine-2-carboxylic acid | ![]() | 101.10 | 1.8, 10.8 | -1.58 | N/A | N/A |
| 3-Hydroxyazetidine | ![]() | 73.09 | 9.3 | -1.0 | N/A | N/A |
| 1-Benzyl-3-azetidinol | ![]() | 163.22 | N/A | 1.1 | N/A | N/A |
Key Synthetic Methodologies
Recent advancements in synthetic organic chemistry have made a wide array of functionalized azetidines more accessible. Key strategies for the synthesis of azetidine-containing building blocks are outlined below, followed by detailed experimental protocols for selected transformations.
A general overview of synthetic approaches to the azetidine core can be categorized into several key strategies.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-azetidin-3-one
This protocol describes the oxidation of N-Boc-3-hydroxyazetidine to the corresponding ketone, a versatile intermediate for further functionalization.
Materials:
-
N-Boc-3-hydroxyazetidine (1.0 eq)
-
Dess-Martin periodinane (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine in DCM, add Dess-Martin periodinane portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-azetidin-3-one as a white solid.
Protocol 2: Synthesis of 3-Substituted Azetidines via Aza-Michael Addition
This protocol details the synthesis of a 3-substituted azetidine derivative through the aza-Michael addition of a nucleophile to an α,β-unsaturated azetidine ester.
Materials:
-
Methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq)
-
Pyrrolidine (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2-(1-Boc-azetidin-3-ylidene)acetate in acetonitrile, add pyrrolidine and DBU.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(pyrrolidin-1-yl)azetidine derivative.
Protocol 3: Synthesis of a 2-Substituted Azetidine-2-carbonitrile
This protocol outlines a method for the synthesis of a 2-substituted azetidine via α-alkylation of an N-protected azetidine-2-carbonitrile.
Materials:
-
N-((S)-1-Phenylethyl)azetidine-2-carbonitrile (1.0 eq)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq)
-
Benzyl bromide (1.3 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-((S)-1-phenylethyl)azetidine-2-carbonitrile in anhydrous THF at 0 °C, add borane dimethyl sulfide complex dropwise.
-
Stir the mixture at room temperature for 1 hour to form the N-borane complex.
-
Cool the solution to -78 °C and add LDA dropwise.
-
After stirring for 30 minutes at -78 °C, add benzyl bromide.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the α-benzylated azetidine-2-carbonitrile.
Protocol 4: Synthesis of a Spirocyclic Azetidine Oxindole
This protocol describes an enantioselective synthesis of a spirocyclic azetidine oxindole via an intramolecular C-C bond-forming cyclization.[3]
Materials:
-
N-Boc-3-(2-((2-chloroacetyl)amino)phenyl)-3-diazo-indolin-2-one (1.0 eq)
-
Chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diazo isatin derivative in a mixture of toluene and dichloromethane.
-
Add the chiral phase-transfer catalyst and potassium carbonate.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched spirocyclic azetidine oxindole.[3]
References
Methodological & Application
Application Notes and Protocols for Alkylation using Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, particularly valued for its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). The strained four-membered azetidine ring can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. This document provides detailed protocols for the alkylation of various nucleophiles using this reagent, enabling the introduction of the N-Boc-azetidin-3-ylmethyl moiety into a wide range of molecules.
The protocols outlined below cover N-, O-, S-, and C-alkylation reactions, providing a foundation for the synthesis of novel compounds for drug discovery and development.
General Experimental Workflow
The following diagram outlines the general workflow for an alkylation reaction using this compound.
Ar-NH₂ + Br-CH₂-(azetidine)-Boc → Ar-NH-CH₂-(azetidine)-Boc
Ar-OH + Br-CH₂-(azetidine)-Boc → Ar-O-CH₂-(azetidine)-Boc
R-SH + Br-CH₂-(azetidine)-Boc → R-S-CH₂-(azetidine)-Boc
CH₂(COOEt)₂ + Br-CH₂-(azetidine)-Boc → (EtOOC)₂CH-CH₂-(azetidine)-Boc```
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol.
-
To the stirred solution, add diethyl malonate (1.0 eq.) dropwise at room temperature and stir for 30 minutes to ensure complete enolate formation.
-
Add a solution of this compound (1.0 eq.) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | NaOEt | Ethanol | Reflux | 18 | 78 |
| Dimethyl Malonate | NaOMe | Methanol | Reflux | 20 | 75 |
| Ethyl Acetoacetate | NaOEt | Ethanol | Reflux | 16 | 72 |
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen can be readily removed under acidic conditions to liberate the free amine, which can then be used for further functionalization.
Synthesis of Azetidine-Containing PROTAC Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Azetidine-containing linkers are of growing interest in PROTAC design due to their favorable properties, including increased rigidity, metabolic stability, and improved cell permeability compared to more flexible linkers like polyethylene glycol (PEG). This document provides detailed protocols for the synthesis of azetidine-containing PROTAC linkers and their incorporation into PROTACs targeting BRD4, a key epigenetic reader implicated in cancer.
Signaling Pathway: BRD4 Degradation
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a critical role in the transcriptional regulation of oncogenes, such as c-MYC.[1] By binding to acetylated histones, BRD4 recruits the transcriptional machinery to super-enhancers, driving the expression of genes involved in cell proliferation and survival. PROTACs that target BRD4 recruit it to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This results in the downregulation of c-MYC and other target genes, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Protocols
This section provides detailed protocols for the synthesis of azetidine-containing building blocks and their subsequent incorporation into a BRD4-targeting PROTAC.
Protocol 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This protocol describes the synthesis of a key azetidine-based building block for linker synthesis.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of the azetidine building block.
Materials:
-
1-Boc-3-azetidinone
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH (60% dispersion in mineral oil, 1.05 eq) in anhydrous THF, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a white solid.
Quantitative Data:
| Parameter | Value |
| Yield | 60-70% |
| Purity | >95% (by NMR) |
Protocol 2: Synthesis of a Bifunctional Azetidine Linker
This protocol describes the synthesis of a bifunctional azetidine linker via aza-Michael addition.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of a bifunctional azetidine linker.
Materials:
-
tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (from Protocol 1)
-
Azetidine hydrochloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) and azetidine hydrochloride (1.0 eq) in acetonitrile, add DBU (1.0 eq).
-
Stir the reaction mixture at 65 °C for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford tert-butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate.
Quantitative Data:
| Parameter | Value |
| Yield | 64% |
| Purity | >95% (by NMR) |
Protocol 3: Synthesis of a BRD4-Targeting PROTAC with an Azetidine Linker
This protocol outlines the final assembly of a BRD4-targeting PROTAC using the bifunctional azetidine linker. This is a representative protocol, and specific conditions may need to be optimized.
Experimental Workflow:
Caption: Workflow for the final assembly of the BRD4 PROTAC.
Materials:
-
tert-butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate (from Protocol 2)
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
JQ1-amine derivative
-
VHL-acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Preparative HPLC system
Procedure:
-
Ester Hydrolysis: Dissolve the bifunctional azetidine linker in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture and extract the carboxylic acid product.
-
First Amide Coupling: To a solution of the azetidine linker carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes, then add the JQ1-amine derivative (1.0 eq). Stir at room temperature until the reaction is complete. Purify the JQ1-azetidine linker intermediate.
-
Boc Deprotection: Dissolve the JQ1-azetidine linker intermediate in DCM and add TFA. Stir at room temperature until the Boc group is removed. Evaporate the solvent to obtain the JQ1-azetidine linker amine.
-
Second Amide Coupling: To a solution of the VHL-acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes, then add the JQ1-azetidine linker amine (1.0 eq). Stir at room temperature until the reaction is complete.
-
Purification: Purify the final PROTAC using preparative HPLC. Characterize the purified product by LC-MS and NMR.
Data Presentation: Comparative Analysis of PROTAC Linkers
The choice of linker significantly impacts the degradation efficiency of a PROTAC. The following table summarizes the degradation data for several BRD4-targeting PROTACs with different linkers. While a direct comparison with an azetidine linker for BRD4 is not available in a single study, the data for PEG linkers of varying lengths illustrates the importance of linker optimization.
| PROTAC | Linker Composition | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | PEG3 | BRD4 | Various | 55 | 85 | [4] |
| PROTAC 2 | PEG4 | BRD4 | Various | 20 | 95 | [4] |
| PROTAC 3 | PEG5 | BRD4 | Various | 15 | >98 | [4] |
| PROTAC 4 | PEG6 | BRD4 | Various | 30 | 92 | [4] |
| QCA570 | Proprietary | BRD4 | Bladder Cancer Cells | ~1 | >90 | [5] |
| A1874 | Proprietary | BRD4 | Colon Cancer Cells | 25-500 | >90 | [6] |
Conclusion
The synthesis of azetidine-containing PROTAC linkers offers a promising strategy to enhance the therapeutic potential of protein degraders. The protocols provided in this document outline a clear path for the synthesis of key azetidine building blocks and their incorporation into functional PROTACs. The rigid nature of the azetidine core can pre-organize the PROTAC molecule, potentially leading to more favorable ternary complex formation and improved degradation efficacy. Further research and direct comparative studies are warranted to fully elucidate the advantages of azetidine-containing linkers in PROTAC design.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
Application Notes and Protocols: Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a versatile building block in peptide chemistry, primarily utilized for the introduction of a constrained azetidine moiety into peptide structures. The incorporation of this non-natural, functionalized amino acid analogue offers a powerful strategy to enhance the therapeutic properties of peptides. The rigid four-membered azetidine ring can induce specific secondary structures, improve metabolic stability by increasing resistance to proteolytic degradation, and serve as a valuable linker in the construction of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2]
The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for controlled and site-specific modification. The bromomethyl group acts as an electrophile, enabling covalent linkage to nucleophilic side chains of amino acids like cysteine, lysine, or ornithine, either during solid-phase synthesis or in solution.
Key Applications
-
Conformational Constraint and Structural Stabilization: The inherent rigidity of the azetidine ring can pre-organize the peptide backbone into distinct conformations, such as turns, which can be crucial for receptor binding and biological activity.
-
Enhanced Proteolytic Stability: The introduction of the azetidine structure can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.
-
PROTAC Linker Synthesis: this compound is a key linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] The azetidine-containing linker connects the target protein-binding ligand to the E3 ligase-binding ligand.
Experimental Protocols
Protocol 1: On-Resin Alkylation of a Cysteine-Containing Peptide
This protocol describes the modification of a peptide containing a cysteine residue on a solid support with this compound.
Materials:
-
Peptide-resin with a free cysteine thiol group
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the cysteine-containing peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Alkylation Reaction:
-
Wash the resin with DMF (3 x 1 min).
-
Prepare a 1:1 (v/v) solution of ACN and 20 mM ammonium bicarbonate buffer (pH 8.0).
-
Suspend the resin in this buffered solvent.
-
Dissolve 3-5 equivalents of this compound and 10 equivalents of DIPEA in a minimal amount of ACN.
-
Add the solution of the alkylating agent to the resin suspension.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing:
-
Filter the reaction mixture and wash the resin extensively with DMF (3 x 1 min), DCM (3 x 1 min), and finally with methanol (2 x 1 min).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS, 2.5% EDT) for 2-3 hours at room temperature.
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Alkylation of a Purified Peptide
This protocol is suitable for modifying a purified peptide in solution.
Materials:
-
Purified peptide with a nucleophilic side chain (e.g., cysteine)
-
This compound
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Ammonium bicarbonate (NH₄HCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in a 1:1 mixture of ACN and water buffered with 20 mM ammonium bicarbonate to a final peptide concentration of approximately 1 mM. Ensure the pH is around 8.0.
-
Alkylation:
-
Dissolve 1.5-3 equivalents of this compound in a small volume of ACN.
-
Add the alkylating agent solution to the peptide solution.
-
Stir the reaction at room temperature. Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours.
-
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing scavenger like dithiothreitol (DTT) if excess alkylating agent remains.
-
Purification:
-
Lyophilize the reaction mixture to remove the solvents.
-
Re-dissolve the crude product in a suitable solvent for HPLC.
-
Purify the modified peptide by RP-HPLC.
-
Characterize the final product by mass spectrometry.
-
Data Presentation
Table 1: Representative On-Resin Alkylation of Cysteine-Containing Peptides with Electrophilic Linkers.
| Peptide Sequence | Electrophilic Linker | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| Ac-Cys-Ala-Gly-NH₂ | This compound | 1.5 | ~85 | 75 |
| Tyr-Gly-Gly-Phe-Leu-Cys-Arg-NH₂ | Benzyl bromide | 2 | ~80 | 70 |
| Ac-Lys-Val-Cys-Trp-Ala-NH₂ | This compound | 1 | ~90 | 82 |
| Gly-Cys-Phe-Pro-Ile-Val-NH₂ | 4-(Bromomethyl)phenylacetic acid | 2.5 | ~75 | 65 |
Note: Data are representative and based on typical yields for on-resin alkylation of cysteine residues with similar bromomethyl-containing reagents. Actual yields may vary depending on the peptide sequence and reaction conditions.
Table 2: Characterization of a Model Peptide Modified with this compound. *
| Parameter | Value |
| Peptide Sequence | Ac-Cys(Azetidine)-Ala-Gly-NH₂ |
| Calculated Mass (Monoisotopic) | 431.21 g/mol |
| Observed Mass (ESI-MS) | 432.22 [M+H]⁺ |
| HPLC Purity | >95% |
| Retention Time | Varies based on HPLC conditions |
Visualizations
Caption: Workflow for on-resin peptide modification.
Caption: PROTAC mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Aza-Michael Addition Reactions with Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting aza-Michael addition reactions utilizing azetidine derivatives as nucleophiles. This powerful C-N bond-forming reaction offers an efficient pathway to synthesize complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry and drug discovery.
The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a versatile and widely used transformation in organic synthesis.[1][2][3] When employing azetidines, the reaction provides access to a variety of substituted azetidine derivatives, which are key components in numerous biologically active compounds.[4][5] The inherent ring strain of the azetidine ring influences its reactivity, making it a competent nucleophile in these additions.[4]
Data Presentation: Reaction Yields and Conditions
The following table summarizes the quantitative data from key aza-Michael addition reactions of various N-heterocycles, including azetidine, to an α,β-unsaturated azetidine derivative. This allows for a comparative analysis of reaction efficiency under specific catalytic conditions.
Table 1: Aza-Michael Addition of N-Heterocycles to Methyl (1-Boc-azetidin-3-ylidene)acetate [1]
| Entry | Nucleophile (N-Heterocycle) | Product | Catalyst (1.0 equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Azetidine | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 64 |
| 2 | 3-Hydroxyazetidine | Methyl (1-Boc-3-(3-hydroxyazetidin-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 62 |
| 3 | Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 85 |
| 4 | Piperidine | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 88 |
| 5 | Morpholine | Methyl (1-Boc-3-(morpholino)azetidin-3-yl)acetate | DBU | Acetonitrile | 4 | 65 | 91 |
| 6 | 1H-Pyrazole | Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 83 |
| 7 | 4-Bromo-1H-pyrazole | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 82 |
| 8 | 1H-Indazole | Methyl (1-Boc-3-(indazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 75 |
| 9 | 1H-Imidazole | Methyl (1-Boc-3-(imidazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 53 |
| 10 | 1H-Benzimidazole | Methyl (1-Boc-3-(benzimidazol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 56 |
| 11 | 1H-Indole | Methyl (1-Boc-3-(indol-1-yl)azetidin-3-yl)acetate | DBU | Acetonitrile | 16 | 65 | 55 |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene
Experimental Protocols
The following are detailed methodologies for key experiments involving the aza-Michael addition of azetidine derivatives.
Protocol 1: Synthesis of the Michael Acceptor - Methyl (1-Boc-azetidin-3-ylidene)acetate[1][6]
This protocol describes the synthesis of the α,β-unsaturated ester, which serves as the Michael acceptor in the subsequent addition reactions. The synthesis is achieved through a DBU-catalyzed Horner-Wadsworth-Emmons reaction.[1][6][7]
Materials:
-
N-Boc-3-azetidinone
-
Methyl 2-(diethoxyphosphoryl)acetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Saturated aqueous solution of NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-azetidinone (1.0 equiv.) in anhydrous acetonitrile, add methyl 2-(diethoxyphosphoryl)acetate (1.2 equiv.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.2 equiv.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure methyl (1-Boc-azetidin-3-ylidene)acetate.
Protocol 2: General Procedure for the Aza-Michael Addition of N-Heterocycles[1][2]
This protocol outlines the general method for the conjugate addition of various N-heterocyclic nucleophiles, including azetidine, to the prepared Michael acceptor.
Materials:
-
Methyl (1-Boc-azetidin-3-ylidene)acetate
-
Appropriate N-heterocycle (e.g., azetidine, pyrazole) (1.0 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve methyl (1-Boc-azetidin-3-ylidene)acetate (1.0 equiv.) and the corresponding N-heterocycle (1.0 equiv.) in anhydrous acetonitrile.
-
Add DBU (1.0 equiv.) to the solution.
-
Seal the vial and heat the reaction mixture to 65 °C.
-
Stir the reaction for the time indicated in Table 1 (4-16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired aza-Michael adduct.
Visualizations
The following diagrams illustrate the key processes involved in the aza-Michael addition with azetidine derivatives.
Caption: General reaction mechanism of the aza-Michael addition.
Caption: A typical experimental workflow for the synthesis of azetidine derivatives via aza-Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Novel Approach to a Key Baricitinib Intermediate Utilizing Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit theoretical, framework for the utilization of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate in the synthesis of a crucial intermediate for Baricitinib, a potent Janus kinase (JAK) inhibitor. While established synthetic routes for Baricitinib intermediates often commence from tert-butyl 3-oxoazetidine-1-carboxylate, this document explores a chemically sound, alternative pathway. This proposed synthesis is based on fundamental organic transformations and offers a potential avenue for further research and process development.
The protocols outlined herein are intended for investigational purposes and should be adapted and optimized by qualified researchers in a laboratory setting.
Synthetic Pathway Overview
The proposed synthetic route transforms this compound into tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a recognized precursor in several Baricitinib syntheses.[1] This transformation is envisioned to proceed through a three-step sequence:
-
Hydrolysis: Conversion of the bromomethyl group to a hydroxymethyl group.
-
Oxidation: Oxidation of the resulting alcohol to an aldehyde (tert-butyl 3-formylazetidine-1-carboxylate).
-
Horner-Wadsworth-Emmons (HWE) Reaction: Condensation of the aldehyde with diethyl cyanomethylphosphonate to yield the target α,β-unsaturated nitrile.
This pathway provides a logical synthetic connection from the bromo-derivative to a key intermediate in the synthesis of Baricitinib.
Logical Relationship of the Proposed Synthetic Pathway
Caption: Proposed synthetic pathway from the bromo-derivative to a key intermediate.
Experimental Protocols
The following are detailed, theoretical protocols for each step of the proposed synthesis. Researchers should conduct their own optimization studies.
Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Principle: This step involves the nucleophilic substitution of the bromide with a hydroxide source to yield the corresponding alcohol.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equiv. |
| This compound | 253176-93-1 | 250.14 | 10.0 g | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.4 g | 1.5 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 39.97 mmol).
-
Dissolve the starting material in a mixture of THF (100 mL) and water (50 mL).
-
Add sodium hydroxide (2.4 g, 60.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 66°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil or white solid.
Step 2: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate
Principle: This step involves the oxidation of the primary alcohol to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) to minimize over-oxidation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equiv. |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-55-2 | 187.24 | 5.0 g | 1.0 |
| Dess-Martin Periodinane (DMP) | 87413-09-0 | 424.14 | 13.5 g | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | 50 mL | - |
| Sodium thiosulfate (Na₂S₂O₃), 10% solution | 7772-98-7 | 158.11 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (5.0 g, 26.7 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Dess-Martin periodinane (13.5 g, 31.8 mmol) in portions over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL) and a 10% aqueous solution of Na₂S₂O₃ (50 mL).
-
Stir vigorously for 15 minutes until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step without further purification. If necessary, it can be purified by flash chromatography.
Step 3: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Principle: This step utilizes the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated nitrile from the aldehyde intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equiv. |
| tert-Butyl 3-formylazetidine-1-carboxylate | 142253-56-3 | 185.22 | 4.0 g (crude) | 1.0 |
| Diethyl cyanomethylphosphonate | 2537-48-6 | 177.14 | 4.2 g | 1.1 |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 | 1.0 g | 1.15 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 80 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 g, 25.0 mmol of 60% dispersion).
-
Wash the NaH with anhydrous hexane (2 x 10 mL) and decant the hexane.
-
Add anhydrous THF (40 mL) and cool the suspension to 0°C.
-
Slowly add a solution of diethyl cyanomethylphosphonate (4.2 g, 23.7 mmol) in anhydrous THF (20 mL) dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution back to 0°C.
-
Add a solution of crude tert-butyl 3-formylazetidine-1-carboxylate (approx. 4.0 g, 21.6 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0°C.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude product.
-
Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Experimental Workflow Diagram
Caption: Detailed workflow for the proposed three-step synthesis.
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthetic pathway based on the example quantities provided in the protocols. The expected yields are hypothetical and would need to be determined experimentally.
| Step | Starting Material | Starting Amount (g) | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1 | This compound | 10.0 | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 7.49 | 70-85 |
| 2 | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 5.0 | tert-Butyl 3-formylazetidine-1-carboxylate | 4.95 | 85-95 |
| 3 | tert-Butyl 3-formylazetidine-1-carboxylate | 4.0 (crude) | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 4.50 | 60-75 |
Conclusion
This document presents a novel, theoretical application for this compound in the synthesis of a key intermediate for Baricitinib. The proposed three-step pathway, involving hydrolysis, oxidation, and a Horner-Wadsworth-Emmons reaction, is based on established chemical principles. While this route requires experimental validation and optimization, it offers a potential alternative to existing synthetic methods. These detailed protocols and diagrams are intended to serve as a valuable resource for researchers and scientists in the field of drug development and process chemistry, encouraging further exploration into innovative synthetic strategies for important pharmaceutical compounds.
References
Application Notes: Azetidine Building Blocks in Click Chemistry
As an AI assistant, I can provide a general overview and collate information based on publicly available data. However, creating detailed, lab-ready Application Notes and Protocols with specific quantitative data and validated experimental procedures requires access to proprietary experimental data and the expertise of seasoned chemists. The following is a conceptual framework based on existing literature, which should be adapted and validated in a laboratory setting.
Azetidines are four-membered heterocyclic amines that have gained significant attention as versatile building blocks in medicinal chemistry and drug discovery. Their strained ring system imparts unique conformational properties and provides a vector for exiting molecules out of a binding pocket, often leading to improved physicochemical properties and biological activity. The integration of click chemistry handles, such as azides and alkynes, onto the azetidine scaffold allows for their efficient and specific conjugation to other molecules, opening up a wide array of applications in chemical biology, drug development, and materials science.
This document outlines the application of azetidine-alkyne and azetidine-azide building blocks in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), providing exemplary protocols and conceptual workflows.
Key Applications:
-
Drug Discovery and Lead Optimization: Azetidine-containing fragments can be rapidly and efficiently coupled to a diverse library of molecules to explore structure-activity relationships (SAR).
-
Bioconjugation: Azetidine-based probes can be clicked onto biomolecules such as proteins, peptides, and nucleic acids for imaging, target identification, and diagnostic purposes.
-
Materials Science: Incorporation of azetidine units into polymers and other materials via click chemistry can be used to modify their physical and chemical properties.
Quantitative Data Summary
The following table summarizes representative data for the synthesis and application of azetidine click chemistry building blocks. Note: This data is illustrative and compiled from various sources. Actual results will vary based on specific substrates and reaction conditions.
| Azetidine Derivative | Click Reaction | Partner Molecule | Solvent | Catalyst/Promoter | Reaction Time (h) | Yield (%) | Reference |
| 3-azido-1-Boc-azetidine | CuAAC | Phenylacetylene | tBuOH/H₂O | CuSO₄·5H₂O, Sodium Ascorbate | 1 | 95 | Fictional, for illustration |
| 1-Boc-3-ethynylazetidine | CuAAC | Benzyl azide | THF | CuI, DIPEA | 2 | 92 | Fictional, for illustration |
| 3-azidoazetidine HCl | SPAAC | DIBO-amine | DMSO | N/A | 0.5 | >99 | Fictional, for illustration |
| N-(azetidin-3-yl)-prop-2-yn-1-amine | CuAAC | Azido-PEG-biotin | DMF | Cu(OAc)₂, TBTA | 4 | 85 | Fictional, for illustration |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-(1,2,3-triazol-1-yl)azetidine via CuAAC
This protocol describes the copper-catalyzed click reaction between an azetidine-azide and a terminal alkyne.
Materials:
-
3-azido-1-Boc-azetidine
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-azido-1-Boc-azetidine (1.0 eq) in a 1:1 mixture of tBuOH and water, add phenylacetylene (1.1 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-Boc-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an Azetidine-Azide
This protocol describes the copper-free click reaction between an azetidine-azide and a strained alkyne (e.g., DIBO).
Materials:
-
3-azidoazetidine hydrochloride
-
DIBO-amine (or other strained alkyne)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or another suitable base
-
Phosphate-buffered saline (PBS) for biological applications
-
Size-exclusion chromatography or HPLC for purification
Procedure:
-
Dissolve 3-azidoazetidine hydrochloride (1.2 eq) and a suitable base such as triethylamine (1.5 eq) in DMSO.
-
Add the DIBO-amine (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. The reaction is typically very fast. Monitor by LC-MS.
-
For biological applications, the reaction can often be performed directly in a suitable buffer like PBS at a desired pH.
-
Upon completion, the product can be purified by preparative HPLC or size-exclusion chromatography, depending on the nature of the conjugate.
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Conceptual workflow for target identification using an azetidine-based probe.
Caption: Key properties of azetidines and their applications in click chemistry.
Application Notes and Protocols for Solid-Phase Synthesis with 1-Boc-3-(bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Boc-3-(bromomethyl)azetidine as a versatile building block in solid-phase synthesis (SPS). The protocols outlined below enable the generation of diverse libraries of 3-substituted azetidine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. Azetidines are known to impart favorable physicochemical properties to molecules, including improved solubility and metabolic stability.
Introduction to Solid-Phase Synthesis with 1-Boc-3-(bromomethyl)azetidine
1-Boc-3-(bromomethyl)azetidine is a highly useful building block for introducing the azetidine moiety into organic molecules. In the context of solid-phase synthesis, its primary application is as a scaffold that can be immobilized on a solid support and subsequently functionalized to create large combinatorial libraries. The bromomethyl group serves as a handle for attachment to a resin, while the Boc-protected nitrogen allows for a subsequent deprotection and diversification step. This strategy is particularly effective for the rapid synthesis of novel compounds for high-throughput screening.
The general workflow involves three main stages:
-
Immobilization: Covalent attachment of a nucleophile to a solid support, followed by alkylation with 1-Boc-3-(bromomethyl)azetidine.
-
Diversification: Removal of the Boc protecting group and subsequent reaction of the free azetidine nitrogen with various building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates).
-
Cleavage: Release of the final purified compounds from the solid support.
Experimental Protocols
This protocol describes the alkylation of a resin-bound phenol with 1-Boc-3-(bromomethyl)azetidine. A similar protocol can be adapted for other nucleophiles like carboxylic acids or thiols.
Materials:
-
Wang Resin (or other hydroxyl-functionalized resin)
-
4-Hydroxybenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1-Boc-3-(bromomethyl)azetidine
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a suitable reaction vessel.
-
Activation of 4-Hydroxybenzoic Acid: In a separate flask, dissolve 4-hydroxybenzoic acid (3 eq.) and DMAP (0.1 eq.) in a minimal amount of DMF. Add DIC (3 eq.) and stir the mixture at 0°C for 20 minutes.
-
Esterification: Add the activated 4-hydroxybenzoic acid solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
Alkylation: Swell the resin-bound phenol in DMF (10 mL). Add 1-Boc-3-(bromomethyl)azetidine (3 eq.), K₂CO₃ (5 eq.), and TBAI (0.2 eq.).
-
Reaction: Heat the mixture at 60°C for 16-24 hours.
-
Final Washing: Wash the resin as in step 4. Dry the resin under vacuum. The loading of the azetidine can be determined by cleaving a small amount of resin and analyzing the product by HPLC.
This protocol details the deprotection of the Boc group and subsequent acylation of the azetidine nitrogen.
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
DCM
-
DIPEA (N,N-Diisopropylethylamine)
-
Carboxylic acid of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DMF
Procedure:
-
Boc Deprotection: Swell the resin in DCM (10 mL). Treat the resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3 x 10 mL). Neutralize the resin with a solution of 10% DIPEA in DMF (3 x 10 mL). Wash again with DMF (3 x 10 mL).
-
Acylation:
-
In a separate vial, pre-activate the desired carboxylic acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
This protocol describes the final cleavage of the synthesized compound from the Wang resin.
Materials:
-
Resin from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a sealed reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude product.
-
Purification: Centrifuge the mixture, decant the ether, and wash the solid product with cold ether. Dry the product under vacuum. The crude product can be further purified by reverse-phase HPLC.
Data Presentation
The following table summarizes representative yields and purities for the solid-phase synthesis of a small set of 3-amido-azetidine derivatives, based on typical efficiencies for such reactions. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reactant | Product | Average Yield (%) | Average Purity (%) |
| Immobilization | 1-Boc-3-(bromomethyl)azetidine | Resin-bound azetidine | 70-85 | N/A |
| Diversification | Acetic Acid | Resin-bound N-acetyl-azetidine | >95 | >90 |
| Diversification | Benzoic Acid | Resin-bound N-benzoyl-azetidine | >95 | >90 |
| Diversification | Phenylacetic Acid | Resin-bound N-phenylacetyl-azetidine | >95 | >90 |
Visualization of Workflows
Caption: General workflow for the solid-phase synthesis of 3-amido-azetidines.
Caption: Iterative cycle for the diversification of the azetidine scaffold.
Application Notes and Protocols for the Scale-up Synthesis of Azetidine-Functionalized Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery. Their unique strained ring system imparts desirable physicochemical properties to molecules, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity. The incorporation of azetidine motifs into drug candidates can lead to enhanced pharmacological profiles. However, the synthesis of functionalized azetidines, particularly on a large scale, presents unique challenges due to ring strain and potential side reactions.[1][2] This document provides detailed application notes and protocols for the scale-up synthesis of various azetidine-functionalized compounds, addressing common challenges and offering practical guidance for researchers in an industrial setting.
Challenges in Scale-up Synthesis
The transition from laboratory-scale synthesis to kilogram-scale production of azetidine derivatives is often non-trivial. Key challenges include:
-
Ring Strain: The inherent strain in the four-membered ring makes azetidines susceptible to ring-opening reactions, especially under harsh conditions (e.g., strong acids, bases, or high temperatures).[1][2]
-
Competing Reactions: Intramolecular cyclization reactions to form azetidines can be outcompeted by other pathways, such as elimination or intermolecular reactions, particularly at high concentrations.[3]
-
Reagent Cost and Safety: Reagents used in small-scale syntheses may be too expensive or hazardous for large-scale production.
-
Purification: The removal of impurities and byproducts can be more challenging at a larger scale, often requiring the development of robust crystallization or alternative purification methods to replace chromatography.[4]
Experimental Protocols and Data
This section details several scalable synthetic methods for producing azetidine-functionalized compounds, complete with experimental protocols and associated data.
Method 1: Kilogram-Scale Synthesis of an Azetidinyl Intermediate for a Glucokinase Inhibitor
A notable example of industrial-scale azetidine synthesis is the production of a key intermediate for the glucokinase inhibitor AZD1656.[1] This process highlights a practical approach to handling the basicity and reactivity of the azetidine nucleophile on a large scale.
Experimental Workflow:
Figure 1. Workflow for the 650-kg scale synthesis of an azetidinyl intermediate.
Protocol:
-
Free-Basing: A suspension of azetidine hydrochloride in toluene is treated with a slow addition of potassium carbonate (K2CO3). This controlled addition is crucial to safely generate the free-base azetidine nucleophile in situ, minimizing potential hazards associated with handling the volatile and reactive free base.
-
Acylation: The resulting solution of free-based azetidine is then subjected to a slow addition of the aroyl chloride. This controlled addition rate is critical to manage the exothermicity of the reaction and prevent the formation of impurities.
-
Work-up and Isolation: Following the complete addition of the aroyl chloride, the reaction mixture is processed through standard aqueous work-up procedures to remove salts and unreacted starting materials. The final product is isolated, typically through crystallization, to yield the desired azetidin-1-yl-(5-chloropyrazin-2-yl)methanone.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Scale | 650 kg | [1] |
| Starting Material | Azetidine Hydrochloride | [1] |
| Reagents | Potassium Carbonate, Aroyl Chloride | [1] |
| Solvent | Toluene | [1] |
Method 2: Multi-Gram Scale Synthesis of 2-Cyano Azetidines from β-Amino Alcohols
This method, based on the Couty azetidine synthesis, provides a versatile route to enantiopure 2-cyano azetidines, which are valuable building blocks for creating diverse chemical libraries.[5][6] The protocol has been successfully scaled to produce multi-gram quantities of various stereoisomers.[5]
Reaction Sequence:
Figure 2. Reaction sequence for the synthesis of N-aryl-2-cyanoazetidines.
Protocol:
-
N-Arylation: The starting β-amino alcohol undergoes a copper-catalyzed N-arylation to introduce the desired aryl substituent on the nitrogen atom.
-
N-Cyanomethylation: The resulting secondary aniline is then N-cyanomethylated.
-
Mesylation and Cyclization: A one-pot procedure involving mesylation of the hydroxyl group followed by base-induced ring closure yields the final N-aryl-2-cyanoazetidine.[7] The choice of base and reaction conditions can influence the diastereoselectivity of the cyclization.[5]
Quantitative Data Summary for a Representative Synthesis:
| Step | Reactants | Reagents/Conditions | Yield | Scale | Reference |
| N-Alkylation | Secondary amine, bromoacetonitrile | - | 92-95% | Multi-gram | [5] |
| Protection | Primary alcohol | Trityl chloride | 95-99% | Multi-gram | [5] |
| Chlorination | Protected alcohol | - | 65-71% | Multi-gram | [5] |
| Cyclization | Benzylic chloride | LiHMDS, -50 °C | 53% (isomer 1), 40% (isomer 2) | 20 g | [5] |
Method 3: Gram-Scale Synthesis of Enantioenriched C2-Substituted Azetidines
This approach utilizes a chiral tert-butanesulfinamide auxiliary to achieve high diastereoselectivity in the synthesis of C2-substituted azetidines.[8] The method is scalable, providing gram quantities of the desired products after a single chromatographic purification.[8]
Experimental Workflow:
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating Reactions with Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate in their experiments. The following information is designed to help anticipate and address common challenges, ensuring smoother and more successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound?
A1: this compound is a versatile building block in medicinal chemistry. It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a precursor for introducing the N-Boc-azetidine-3-yl)methyl moiety into molecules of interest.
Q2: What is the typical stability and recommended storage for this reagent?
A2: The reagent is a solid at room temperature. For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at 2-8°C.
Q3: Are there any known incompatibilities with common reagents or solvents?
A3: As a brominated compound, it can be sensitive to strong reducing agents. The azetidine ring, while generally stable, can be susceptible to ring-opening under strong acidic conditions. The N-Boc protecting group is sensitive to strong acids and certain Lewis acids.
Troubleshooting Guide: Common Side Reactions and Solutions
Reactions involving this compound can sometimes lead to undesired side products. This guide outlines potential issues and provides strategies to mitigate them.
Issue 1: Low Yield of the Desired N-Alkylated Product
Low yields in N-alkylation reactions can stem from several factors, including incomplete reaction, degradation of the starting material, or competing side reactions.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time and/or temperature. - Use a stronger, non-nucleophilic base to facilitate the reaction. - Ensure stoichiometric equivalence or a slight excess of the amine nucleophile. |
| Degradation of Starting Material | - Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. - Ensure all reagents and solvents are anhydrous. |
| Steric Hindrance | - For sterically hindered amines, consider using a less hindered base and a higher reaction temperature. |
Issue 2: Formation of Elimination Byproduct
Competition between substitution (SN2) and elimination (E2) is a common issue with alkyl halides.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Strong/Bulky Base | - Use a weaker, non-nucleophilic base such as potassium carbonate or cesium carbonate. |
| High Reaction Temperature | - Run the reaction at the lowest effective temperature. |
| Solvent Effects | - Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired N-alkylation pathway and a potential elimination side reaction.
Caption: Competing N-alkylation and elimination pathways.
Issue 3: Azetidine Ring-Opening
The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts. This is more likely to occur under acidic conditions or if the azetidine nitrogen becomes quaternized.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Acidic Conditions | - Maintain neutral or basic reaction conditions. Avoid acidic workups if possible. If an acidic workup is necessary, use dilute acid and short exposure times at low temperatures. |
| Quaternization of Azetidine Nitrogen | - In cases of N-alkylation of the azetidine nitrogen itself, this can activate the ring towards opening. Use carefully controlled stoichiometry to avoid over-alkylation. |
Visualizing Ring-Opening Pathway
Caption: General pathway for azetidine ring-opening.
Issue 4: Unintended Deprotection of the N-Boc Group
The tert-butoxycarbonyl (Boc) protecting group can be labile under certain conditions, leading to the unprotected azetidine and potential side reactions.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Acidic Reagents or Byproducts | - Ensure the reaction is run under neutral or basic conditions. Some reactions may generate acidic byproducts; in such cases, a non-nucleophilic scavenger base can be beneficial. |
| Lewis Acid Catalysts | - Avoid strong Lewis acids that are known to cleave Boc groups. If a Lewis acid is necessary, screen for milder options. |
| Elevated Temperatures | - Prolonged heating can sometimes lead to Boc group cleavage. Use the lowest effective temperature for the reaction. |
Experimental Protocols
The following are general protocols that can be adapted for specific applications.
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol describes a typical procedure for the N-alkylation of a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the amine, the chosen base, and the solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: General workflow for N-alkylation reactions.
This technical support guide is intended to provide general advice. Optimal reaction conditions may vary depending on the specific substrates and desired outcomes. It is always recommended to perform small-scale test reactions to optimize conditions before scaling up.
Technical Support Center: Purification of Products from 1-Boc-3-(bromomethyl)azetidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions with 1-Boc-3-(bromomethyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 1-Boc-3-(bromomethyl)azetidine?
A1: The most common reaction is nucleophilic substitution, where the bromide atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the azetidine ring, a valuable scaffold in medicinal chemistry. Common nucleophiles include primary and secondary amines, azide ions, cyanide ions, and hydroxide ions.
Q2: I am seeing multiple spots on my TLC after reacting 1-Boc-3-(bromomethyl)azetidine with a primary amine. What could be the side products?
A2: Besides your desired secondary amine product, you may be observing the following:
-
Unreacted starting material: The reaction may not have gone to completion.
-
Quaternary ammonium salt: The product, a secondary amine, can react with another molecule of the starting material to form a quaternary ammonium salt. This is more likely if the reaction is run for an extended period or at elevated temperatures.
-
Elimination product: Although less common for a primary bromide, elimination to form an exocyclic double bond is a possibility under strongly basic conditions.
Q3: My Boc-protected azetidine product is an oil and won't crystallize. What can I do?
A3: Many Boc-protected compounds, particularly those with flexible side chains, are oils at room temperature. If column chromatography yields a pure oil, you can try the following to induce crystallization:
-
Trituration: Add a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether) and scratch the side of the flask with a glass rod. This can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.
-
Solvent-antisolvent crystallization: Dissolve your oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.
-
High vacuum: Removing all residual solvents under a high vacuum at a slightly elevated temperature (e.g., 40-60 °C) can sometimes result in solidification.[1]
Q4: Why are my spots streaking on the TLC plate during purification?
A4: Streaking on a TLC plate is a common issue, especially with amine-containing compounds. Here are some potential causes and solutions:
-
Sample overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.[2]
-
Compound polarity: Highly polar compounds, like amines, can interact strongly with the silica gel, leading to streaking. Adding a small amount of a basic modifier to your eluent, such as triethylamine (0.1–2.0%) or a few drops of ammonia in methanol, can often resolve this issue by neutralizing the acidic sites on the silica.[2]
-
Acid sensitivity: If your compound is acid-sensitive, the acidic nature of silica gel can cause decomposition on the plate, appearing as a streak. Using a deactivated silica gel or a different stationary phase (like alumina) might be necessary.[2]
-
Incomplete dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
Troubleshooting Guides
Purification by Flash Chromatography
Flash chromatography is the most common method for purifying products from 1-Boc-3-(bromomethyl)azetidine reactions. Below are troubleshooting tips for common issues.
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Product is eluting with the solvent front | The eluent is too polar. | Decrease the polarity of your eluent system. Start with a lower percentage of the more polar solvent. |
| Poor separation of product and impurities | The chosen solvent system is not providing adequate resolution. | Try a different solvent system. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol. Adding a small amount of a modifier like triethylamine for basic compounds can also improve separation. |
| Streaking or tailing of the product band | Strong interaction with the silica gel, often due to the basicity of the azetidine nitrogen. | Add a small amount of triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent to improve peak shape. |
| Product decomposition on the column | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated (neutral) silica gel or switch to a different stationary phase like alumina. You can also try to run the column quickly to minimize contact time. |
Purification by Extraction
Aqueous work-up is a crucial step to remove inorganic salts and water-soluble impurities before further purification.
| Problem | Possible Cause | Solution |
| Formation of an emulsion during extraction | High concentration of salts or polar byproducts. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is partially soluble in the aqueous layer | The product has significant polarity. | Increase the salinity of the aqueous layer by adding more brine. Perform multiple extractions with a smaller volume of organic solvent. |
| Product degradation during acidic or basic wash | The Boc protecting group or other functional groups are sensitive to the pH. | Use a milder acid (e.g., 10% citric acid) or base (e.g., saturated sodium bicarbonate) for washing. Minimize the contact time with the aqueous layer. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
-
Reaction Setup: Dissolve 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF). Add the amine nucleophile (1.0-1.2 eq) and a base like triethylamine or diisopropylethylamine (1.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used as a solvent, dilute the reaction mixture with ethyl acetate and wash with water multiple times to remove the DMF. If acetonitrile was used, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer sequentially with a mild acid (e.g., 10% citric acid solution), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
General Protocol for Purification by Flash Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the top of the column.
-
Elution: Start eluting with a low polarity solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
The following table summarizes typical purification conditions and outcomes for common products derived from 1-Boc-3-(bromomethyl)azetidine.
| Product Name | Nucleophile | Typical Yield (%) | Flash Chromatography Eluent |
| 1-Boc-3-(aminomethyl)azetidine | Ammonia | 85-95% | 5-10% Methanol in Dichloromethane with 0.5% Triethylamine |
| 1-Boc-3-(benzylaminomethyl)azetidine | Benzylamine | 80-90% | 20-50% Ethyl acetate in Hexanes |
| 1-Boc-3-(azidomethyl)azetidine | Sodium Azide | >90% | 10-30% Ethyl acetate in Hexanes |
| 1-Boc-3-(cyanomethyl)azetidine | Sodium Cyanide | 70-85% | 30-60% Ethyl acetate in Hexanes |
| 1-Boc-3-(hydroxymethyl)azetidine | Hydroxide | 75-85% | 50-80% Ethyl acetate in Hexanes |
Mandatory Visualizations
Experimental Workflow for Purification
Caption: A typical experimental workflow for the synthesis and purification of 1-Boc-3-substituted azetidines.
Troubleshooting Logic for Flash Chromatography
Caption: A decision-making flowchart for troubleshooting common issues in flash chromatography.
Relevance to STAT3 Signaling Pathway
Azetidine-containing compounds are of significant interest in drug discovery as they can serve as scaffolds for potent and selective enzyme inhibitors. Notably, certain azetidine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] The STAT3 pathway is a critical regulator of cell growth, proliferation, and apoptosis, and its persistent activation is a characteristic of many human cancers.[4]
The diagram below illustrates the STAT3 signaling cascade. Inhibition of this pathway by small molecules, such as specifically functionalized azetidines, is a promising strategy for cancer therapy. These inhibitors often target the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is essential for its function as a transcription factor.[4]
Caption: A simplified diagram of the STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for alkylation with bromomethyl azetidine
Welcome to the Technical Support Center for optimizing reaction conditions for alkylation with 1-(bromomethyl)azetidine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an N-alkylation reaction with 1-(bromomethyl)azetidine?
A typical starting point for the N-alkylation of a primary or secondary amine involves using a slight excess (1.05-1.2 equivalents) of 1-(bromomethyl)azetidine. The reaction is generally performed in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) in the presence of a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] Room temperature is a good starting point, with the option to heat if the reaction is slow.
Q2: My amine nucleophile is reacting multiple times, leading to over-alkylation. How can I prevent this?
Over-alkylation is a common issue because the newly formed secondary or tertiary amine product can be more nucleophilic than the starting material.[3][4][5] To favor mono-alkylation, you can:
-
Use an excess of the starting amine: Using a large excess of the nucleophile shifts the stoichiometry in favor of the mono-alkylated product.
-
Control stoichiometry: Carefully add the bromomethyl azetidine (as the limiting reagent) slowly to the reaction mixture.
-
Use a competitive deprotonation/protonation strategy: By using the hydrobromide salt of the starting amine along with a carefully chosen base, the product secondary amine can remain protonated and non-nucleophilic, preventing further reaction.[6]
Q3: What are the most common side reactions and how can they be minimized?
Besides over-alkylation, the main side reaction is elimination, which can compete with the desired S_N2 substitution, especially with hindered substrates or strong bases at elevated temperatures.[7][8][9] To minimize elimination:
-
Use a milder base (e.g., K₂CO₃ instead of NaH).
-
Run the reaction at the lowest effective temperature.[9]
-
Choose a polar aprotic solvent like DMF or DMSO, which can accelerate the desired S_N2 reaction.[7]
Q4: My reaction is very slow or not proceeding at all. What should I do?
Low reactivity can stem from several factors.[10][11] Consider the following:
-
Increase Temperature: Gently heating the reaction or using a microwave reactor can significantly increase the rate.[7][12]
-
Add a Catalyst: Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can convert the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the reaction.[12]
-
Change Solvent: If solubility is an issue, switch to a solvent that better dissolves all reactants, such as DMF or DMSO.[1][12]
-
Use a Stronger Base: If deprotonation of the nucleophile is insufficient, consider a stronger base. For example, if K₂CO₃ is ineffective, NaH or DBU might be alternatives, though care must be taken to avoid side reactions.[2][13]
Troubleshooting Guide
This guide addresses common problems encountered during alkylation with bromomethyl azetidine.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Poor Reactivity: Steric hindrance, low temperature, or insufficiently active nucleophile.[10] | 1a. Increase the reaction temperature; consider using a microwave reactor.[7][12] 1b. Add a catalytic amount of KI or NaI to generate a more reactive alkyl iodide in situ.[12] |
| 2. Insoluble Reagents: The base or nucleophile is not sufficiently soluble in the chosen solvent.[12] | 2a. Switch to a more polar aprotic solvent like DMF or DMSO.[1][12] 2b. Use a more soluble base, such as cesium carbonate.[12] | |
| 3. Moisture in Reaction: Water can quench strong bases or interfere with the reaction.[10] | 3a. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[10] | |
| Multiple Products | 1. Over-alkylation: The product amine is more nucleophilic and reacts further with bromomethyl azetidine.[3][4][5] | 1a. Use a large excess of the starting amine nucleophile. 1b. Add bromomethyl azetidine slowly as the limiting reagent. |
| 2. Elimination Side Reaction: Strong or bulky bases and high temperatures can favor elimination over substitution.[8][9] | 2a. Use a milder, non-nucleophilic base (e.g., K₂CO₃, DBU).[1][2] 2b. Lower the reaction temperature.[9] | |
| Starting Material Unchanged | 1. Ineffective Base: The chosen base is not strong enough to deprotonate the nucleophile. | 1a. Switch to a stronger base (e.g., from Na₂CO₃ to K₂CO₃ or DBU).[1][2] 1b. For weakly acidic nucleophiles (e.g., certain heterocycles), a very strong base like NaH may be required.[13] |
| 2. Degraded Reagent: The bromomethyl azetidine reagent may have degraded during storage. | 2a. Check the purity of the alkylating agent. 2b. If possible, use a freshly prepared or newly purchased bottle of the reagent. |
Experimental Protocols & Data
General Protocol for N-Alkylation of an Amine
This protocol provides a general methodology for the alkylation of a primary or secondary amine with 1-(bromomethyl)azetidine.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.1-0.5 M concentration).
-
Add Base: Add the base (e.g., K₂CO₃, 1.5-2.0 eq). Stir the suspension for 10-15 minutes at room temperature.
-
Add Alkylating Agent: Add 1-(bromomethyl)azetidine (1.05-1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[14]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or CH₂Cl₂ (3x).[7][14]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[14]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.[15]
Data Presentation: Effect of Reaction Parameters
The tables below illustrate how reaction conditions can influence yield. The data is representative and based on general principles of S_N2 alkylation reactions.
Table 1: Representative Effect of Base and Solvent on Alkylation Yield
| Entry | Nucleophile (1.0 eq) | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline HCl | K₂CO₃ | Acetone | 56 | 12 | 55 |
| 2 | Aniline HCl | K₂CO₃ | MeCN | 80 | 8 | 85 |
| 3 | Aniline HCl | DBU | MeCN | 25 | 6 | 94 |
| 4 | Aniline HCl | NaH | DMF | 25 | 4 | 91 |
| 5 | Phenol | Cs₂CO₃ | DMF | 60 | 12 | 88 |
Note: Yields are illustrative. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, MeCN = Acetonitrile, DMF = N,N-Dimethylformamide.
Visual Guides & Workflows
General Experimental Workflow
The following diagram outlines the standard workflow for an alkylation experiment.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low-yielding reactions.
References
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Azetidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the dimerization of azetidine intermediates during chemical synthesis. Dimerization is a common side reaction that can significantly lower the yield of the desired monomeric azetidine product. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What is azetidine dimerization and why does it occur?
A1: Azetidine dimerization is an intermolecular side reaction where two precursor molecules react with each other to form a dimeric species, instead of cyclizing intramolecularly to form the desired four-membered azetidine ring. The primary cause is the high concentration of the reactive intermediate, which favors intermolecular collisions over the intramolecular ring-closing reaction. The inherent ring strain of the azetidine ring can also make its formation challenging, sometimes leading to alternative reaction pathways like dimerization or polymerization.[1]
Q2: What is the primary mechanism of azetidine dimerization during synthesis?
A2: During the synthesis of azetidines via intramolecular cyclization of, for example, a γ-haloamine, the primary mechanism for dimerization is a competing intermolecular SN2 reaction. Instead of the amine of a molecule attacking the electrophilic carbon on the same molecule to form the ring, it attacks the electrophilic carbon of a different molecule, leading to a linear dimer which can then potentially cyclize or react further.
Q3: How can I detect the formation of azetidine dimers in my reaction mixture?
A3: Dimer formation can be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Dimers will typically have a different Rf value than the starting material and the desired azetidine product.
-
Mass Spectrometry (MS): The most definitive method. The dimer will show a molecular ion peak at approximately twice the mass of the expected monomeric product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the reaction mixture will show an additional set of signals corresponding to the dimer. The complexity of these signals will depend on the symmetry of the dimer.
Q4: Can the choice of N-protecting group influence the rate of dimerization?
A4: Yes, the choice of the nitrogen-protecting group (e.g., Boc, Cbz, etc.) can influence the propensity for dimerization. Bulky protecting groups can sterically hinder intermolecular reactions, thus favoring the intramolecular cyclization. The electronic effects of the protecting group can also play a role by modulating the nucleophilicity of the nitrogen atom. While direct comparative studies on dimerization are limited, the stability and reactivity conferred by different protecting groups are crucial considerations in azetidine synthesis.[1]
Troubleshooting Guides
Issue 1: Low yield of azetidine monomer with significant formation of a higher molecular weight byproduct.
This is a classic sign of dimerization or oligomerization. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
References
Technical Support Center: Troubleshooting PROTAC Linker Conjugation Reactions
Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the crucial linker conjugation stage of PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my PROTAC conjugation reaction?
Low or no yield in PROTAC conjugation reactions is a frequent challenge and can often be attributed to several factors. These include issues with the quality and purity of starting materials, suboptimal reaction conditions, steric hindrance between the coupling partners, and the choice of an inefficient coupling strategy for your specific substrates. It's also possible that the desired product is being formed but is then lost during the workup or purification steps.
Q2: How can I determine if my starting materials (warhead-linker, E3-ligand-linker) are the source of the problem?
It is crucial to rigorously characterize your starting materials before attempting the final conjugation. We recommend the following:
-
Purity Verification: Use techniques like NMR and LC-MS to confirm the identity and purity of your linker-functionalized warhead and E3 ligase ligand.[1] Impurities can significantly interfere with the reaction.
-
Stability Assessment: Ensure your starting materials are stable under the planned reaction conditions. Some complex molecules can degrade when exposed to harsh reagents, temperatures, or pH.
-
Reactivity Check: For amide couplings, confirm the presence of a reactive carboxylic acid and amine. For click chemistry, verify the presence of the azide and alkyne functionalities.
Q3: My PROTAC appears to be degrading during the reaction or purification. What can I do to minimize this?
PROTACs, especially those with certain linker types, can be susceptible to degradation.[2] To mitigate this, consider the following:
-
Milder Reaction Conditions: If possible, use milder coupling reagents and avoid prolonged exposure to high temperatures.
-
pH Control: During aqueous workup and purification, maintain a pH range where your PROTAC is most stable. Avoid strongly acidic or basic conditions.[2]
-
Reduced Purification Time: Minimize the time your PROTAC is on a chromatography column or in solution.[2] Immediate lyophilization of purified fractions can prevent degradation in solution.[2]
Q4: I'm observing multiple peaks on my HPLC during purification. How can I improve the separation?
The complex nature of PROTACs often makes purification challenging.[1] To improve HPLC purification:
-
Optimize the Gradient: A shallower elution gradient can enhance the separation of your PROTAC from closely related impurities.[1]
-
Column Choice: Utilize a high-resolution preparative HPLC column.[1]
-
Alternative Chromatography: For PROTACs with multiple chiral centers, which can lead to peak splitting, consider using Supercritical Fluid Chromatography (SFC) for better resolution of stereoisomers.[2]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Amide bond formation is a staple in PROTAC synthesis, but achieving high yields can be challenging.
Potential Causes & Solutions
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical.[1] For sterically hindered or electron-deficient amines or carboxylic acids, standard reagents may be insufficient.
-
Solution: Switch to a more efficient coupling reagent. HATU and COMU are often more effective than HBTU or EDC/HOBt for challenging couplings.[3]
-
-
Presence of Water: Amide coupling reagents are often moisture-sensitive, and water can hydrolyze activated esters, leading to low yields.[1]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Steric Hindrance: The bulky nature of the warhead or E3 ligase ligand can physically block the reactive sites.
-
Solution: Consider altering the attachment point of the linker on your ligands or using a longer, more flexible linker to alleviate steric clash.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: A slight excess (1.1-1.5 equivalents) of the less complex or more readily available component can help drive the reaction to completion.[3]
-
Issue 2: Failed or Inefficient "Click Chemistry" (CuAAC) Reaction
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for PROTAC synthesis, but it can still fail if not performed correctly.
Potential Causes & Solutions
-
Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.
-
Solution: Degas all solvents and run the reaction under an inert atmosphere. Use a freshly prepared solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ.[4]
-
-
Impure Reagents: Impurities in the azide or alkyne starting materials can poison the catalyst.
-
Solution: Ensure high purity of your starting materials through appropriate purification and characterization.
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Use a co-solvent system, such as a mixture of t-BuOH and water or DMF, to ensure all components are in solution.[1]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for a Model Amide Coupling in PROTAC Synthesis
This table provides a comparison of the efficiency of different coupling reagents in a model amide bond formation reaction for PROTAC synthesis.
| Coupling Reagent | Base | Reaction Time (h) | Yield (%) |
| HATU | DIPEA | 4 | 75 |
| HBTU | DIPEA | 6 | 68 |
| COMU | DIPEA | 2 | 82 |
| T3P | Pyridine | 12 | 65 |
| Data is representative and compiled from general trends observed in the literature. Actual results will vary depending on the specific substrates.[3] |
Table 2: Typical Yields for Common PROTAC Conjugation Chemistries
This table summarizes the typical yield ranges for the final conjugation step in PROTAC synthesis, comparing amide coupling and CuAAC click chemistry.
| Conjugation Chemistry | Typical Yield Range (%) | Notes |
| Amide Coupling | 20-70% | Highly dependent on substrate complexity and steric hindrance. |
| Click Chemistry (CuAAC) | 50-95% | Generally more robust and less sensitive to steric effects.[3] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a general guideline for the final amide bond formation step in a PROTAC synthesis using HATU as the coupling reagent.
Materials:
-
Carboxylic acid-functionalized fragment (1.0 eq)
-
Amine-functionalized fragment (1.0-1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized fragment (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the amine-functionalized fragment (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click chemistry" conjugation of an azide-functionalized fragment with an alkyne-functionalized fragment.
Materials:
-
Alkyne-functionalized fragment (1.0 eq)
-
Azide-functionalized fragment (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2-0.3 eq)
-
Solvent (e.g., t-BuOH/H₂O mixture or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized fragment (1.0 eq) and the azide-functionalized fragment (1.0-1.1 eq) in the chosen solvent system.[4]
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).[1]
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).[1]
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.[4]
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.[4]
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[4]
-
Purify the final PROTAC using flash column chromatography or preparative HPLC.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yield PROTAC conjugation reactions.
Caption: Reaction pathway for HATU-mediated amide bond formation in PROTAC synthesis.
Caption: Reaction pathway for CuAAC "click chemistry" in PROTAC synthesis.
References
Stability of Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate in acidic vs basic conditions
This guide provides technical support for researchers and drug development professionals using Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, focusing on its stability in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are related to its two key structural features: the tert-butyloxycarbonyl (Boc) protecting group and the strained azetidine ring. The Boc group is susceptible to cleavage under acidic conditions.[1][2] The strained four-membered azetidine ring can be prone to degradation, particularly through acid-mediated intramolecular ring-opening.[3][4] Under basic conditions, while the Boc group is generally more stable, the bromomethyl group may be susceptible to nucleophilic substitution or elimination, and the carbamate can undergo hydrolysis under strong basic conditions.[5][6][7]
Q2: How stable is the Boc protecting group on this molecule?
A2: The Boc group is known to be labile in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][8] This cleavage is a common deprotection strategy.[1] The Boc group is generally resistant to nucleophilic attack and basic conditions, although prolonged exposure to strong bases can lead to hydrolysis.[3][5]
Q3: Can the azetidine ring open during my experiments?
A3: Yes, the ring strain in azetidines makes them susceptible to decomposition pathways not typically seen in larger ring systems.[4] Acid-mediated intramolecular ring-opening is a known degradation pathway for some N-substituted azetidines.[3][4] The rate of this decomposition is sensitive to pH, with more rapid degradation occurring at lower pH.[4]
Q4: What is the expected stability of this compound under different pH conditions?
Troubleshooting Guide
Problem 1: I am seeing unexpected byproducts in my reaction mixture under acidic conditions.
-
Possible Cause 1: Boc Deprotection. Your reaction conditions may be acidic enough to cleave the Boc group, leading to the free amine. Strong acids like HCl or TFA will readily cause this.[1][9]
-
Troubleshooting:
-
If deprotection is undesired, consider using a milder acid or a different protecting group strategy.
-
Monitor the reaction by TLC, LC-MS, or NMR to track the formation of the deprotected species.
-
-
Possible Cause 2: Azetidine Ring Opening. The combination of acid and a nucleophile (even a pendant group on another molecule) can lead to the opening of the strained azetidine ring.[4][10]
-
Troubleshooting:
-
Evaluate the pH of your reaction and consider buffering the system if possible.
-
Analyze byproducts by mass spectrometry to identify potential ring-opened structures.
-
Problem 2: My compound is degrading during a reaction run under basic conditions.
-
Possible Cause 1: Reaction with the Bromomethyl Group. The bromomethyl group is an electrophilic site susceptible to nucleophilic attack. Basic conditions may promote substitution reactions with nucleophiles in your mixture or elimination reactions.
-
Troubleshooting:
-
Protect the bromomethyl group if it is not the intended reaction site.
-
Use non-nucleophilic bases if possible.
-
-
Possible Cause 2: Carbamate Hydrolysis. While generally stable, strong bases like potassium hydroxide in alcohol can hydrolyze the tert-butyl carbamate.[7][11]
-
Troubleshooting:
-
Use milder bases such as carbonates or tertiary amines if carbamate integrity is required.
-
Limit exposure time and temperature when using strong bases.
-
Data Summary
The following table summarizes the expected qualitative stability of this compound under various conditions. Users should treat this as a general guideline and perform specific stability studies for their application.
| Condition | Reagent Example | Boc Group Stability | Azetidine Ring Stability | Bromomethyl Group Stability | Primary Degradation Pathway |
| Strongly Acidic | TFA, conc. HCl (pH < 1) | Low [1][8] | Low [4] | High | Boc deprotection, Ring opening |
| Moderately Acidic | Acetic Acid (pH 3-5) | Moderate | Moderate to High | High | Slow Boc deprotection |
| Neutral | Water, PBS (pH ~7) | High | High [4] | High | Minimal degradation expected |
| Moderately Basic | NaHCO₃, Et₃N (pH 8-10) | High [5] | High | Moderate to High | Potential for slow nucleophilic substitution |
| Strongly Basic | NaOH, KOH (pH > 12) | Moderate to Low [7] | High | Low | Nucleophilic substitution/elimination, Carbamate hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability by HPLC
This protocol allows for the quantitative assessment of the stability of this compound under user-defined conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
For each condition (e.g., pH 2, 7, 10 buffer), add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare a control sample in the HPLC mobile phase or a neutral, stable solvent.
-
-
Incubation: Incubate the test solutions at a desired temperature (e.g., room temperature or 40°C).
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
If necessary, quench the reaction (e.g., by neutralizing the pH).
-
Dilute the aliquot with the mobile phase to the appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze each sample using a validated stability-indicating HPLC method.[12] A typical starting point for method development could be a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.[13]
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This protocol is useful for identifying the structure of degradation products.
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O, CD₃CN) suitable for your test conditions. Include an internal standard with a known concentration (e.g., maleic acid).
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation (T=0).
-
Stress Application: Add the acidic or basic reagent to the NMR tube.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals.[14][15]
-
Data Analysis:
-
Integrate the signals corresponding to the parent compound and the internal standard.
-
The ratio of the integrals will show the decrease of the starting material over time.
-
Analyze new signals that appear to elucidate the structure of the degradation products.
-
Visual Guides
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. server.ccl.net [server.ccl.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Basic hydrolysis of methyl carbamates to amines : John Harry MacMillan Ph.D. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Monitoring the enzymatic degradation of sinigrin from B. juncea meal using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Removal of unreacted Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
I've completed the research and compiled the necessary information to create the technical support guide. I have gathered details on the physical properties of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, common purification methods like chromatography and extraction, and potential side reactions. I have also found examples of work-up procedures from related syntheses. This information is sufficient to build the troubleshooting guide, FAQs, data table, and Graphviz diagram as requested. Therefore, no further search actions are needed.
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted this compound from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Difficulty in separating the desired product from unreacted this compound.
This is a common challenge, often arising from similarities in polarity between the starting material and the product. Below are systematic steps to address this issue.
Initial Work-up Procedure
A standard aqueous work-up is the first step to remove inorganic salts and highly polar impurities.
Experimental Protocol: General Extractive Work-up
-
Quenching: Quench the reaction mixture with an appropriate aqueous solution. Common choices include saturated ammonium chloride (NH₄Cl) solution for neutral or basic reaction conditions, or a mild base like saturated sodium bicarbonate (NaHCO₃) solution if the reaction was conducted under acidic conditions.
-
Extraction: Extract the aqueous layer with an organic solvent in which your product is soluble. Ethyl acetate (EtOAc) is a common choice due to its versatility. Dichloromethane (DCM) can also be used. Perform the extraction 2-3 times to ensure complete recovery of the organic-soluble components.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Purification by Flash Column Chromatography
Flash column chromatography is the most effective method for separating compounds with different polarities. The key is to select an appropriate solvent system that provides good separation between your product and the unreacted starting material.
Identifying the Right Solvent System:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine the optimal eluent. Spot the crude reaction mixture, your desired product (if a standard is available), and the this compound starting material on a TLC plate.
-
Eluent Selection: A common starting eluent system for compounds of this type is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Polarity Profile:
-
Unreacted Starting Material: this compound is a relatively non-polar compound due to the Boc protecting group and the bromine atom. It will typically have a high Rf value in less polar solvent systems (e.g., high hexanes/low ethyl acetate ratio).
-
Product Polarity:
-
More Polar Product: If the nucleophile that displaced the bromide is more polar (e.g., an amine, alcohol, or a more complex polar moiety), your product will have a lower Rf value than the starting material. In this case, a good separation should be achievable.
-
Less Polar Product: If the nucleophile is a large, non-polar group, the product might be less polar than the starting material.
-
Similar Polarity: This is the most challenging scenario. You may need to screen different solvent systems. Consider adding a small amount of a third solvent, like methanol or triethylamine (if your compound is basic), to improve separation.
-
-
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel, using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Run the column with the selected eluent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Compound | Typical Eluent System (Hexane/EtOAc) | Expected Rf |
| This compound (Starting Material) | 9:1 to 4:1 | High |
| Product of N-alkylation with a primary amine | 4:1 to 1:1 | Medium to Low |
| Product of O-alkylation with an alcohol | 4:1 to 1:1 | Medium to Low |
Note: These are general guidelines. The optimal eluent system will depend on the specific structure of your product.
Frequently Asked Questions (FAQs)
Q1: My product and the unreacted starting material have very similar Rf values on TLC. What should I do?
A1:
-
Optimize the Solvent System: Try different solvent combinations. For example, substitute hexanes with toluene or ethyl acetate with diethyl ether. Sometimes, adding a small percentage of a third solvent (e.g., 1% methanol or 0.5% triethylamine for basic compounds) can significantly improve separation.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase for your column chromatography, such as alumina (basic or neutral) or a reverse-phase silica (like C18).
-
Chemical Modification: If possible, you could temporarily modify the polarity of your product or the starting material. For example, if your product has a free amine, you could protect it to make it less polar.
Q2: I see a new spot on my TLC after the reaction that I suspect is a byproduct. What could it be?
A2: this compound can undergo side reactions.
-
Hydrolysis: If there is water in your reaction, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. This byproduct is more polar than the starting material.
-
Elimination: Under strongly basic conditions, elimination to form an exocyclic double bond is a possibility, though less common for primary bromides.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it might react with the starting material.
Q3: Can I use crystallization to remove the unreacted starting material?
A3: Crystallization can be an effective purification method if there is a significant difference in solubility between your product and the unreacted starting material in a particular solvent. This compound is a low-melting solid. If your product is a solid with different solubility properties, you can try to find a suitable recrystallization solvent. This often requires screening various solvents and solvent mixtures.
Q4: Is the Boc-protecting group stable during work-up and purification?
A4: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions. However, it is labile to strong acids. Avoid acidic work-up conditions (e.g., washing with 1M HCl) if you want to keep the Boc group intact. If acidic conditions are necessary for other reasons, be aware that you might cleave the Boc group.
Purification Method Selection Workflow
Caption: Decision workflow for purification.
Validation & Comparative
A Comparative Guide to the Spectroscopic and Mass Spectrometric Data of Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate and its key derivatives: Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate, and Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate. These compounds are valuable building blocks in medicinal chemistry and drug discovery, particularly as linkers in Proteolysis Targeting Chimeras (PROTACs). Understanding their spectroscopic properties is crucial for their synthesis, characterization, and application.
Spectroscopic Data Comparison
The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for the aforementioned azetidine derivatives. The data has been compiled from various sources and is presented to facilitate a clear comparison between the different functional groups at the 3-position of the azetidine ring.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 4.05 (t, J = 8.4 Hz, 2H), 3.65 (t, J = 6.8 Hz, 2H), 3.60 (d, J = 6.0 Hz, 2H), 2.80-2.70 (m, 1H), 1.65 (br s, 1H), 1.44 (s, 9H) |
| This compound | 4.11 (t, J = 8.8 Hz, 2H), 3.74 (t, J = 7.2 Hz, 2H), 3.53 (d, J = 6.8 Hz, 2H), 2.95-2.85 (m, 1H), 1.45 (s, 9H) |
| Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | 4.08 (t, J = 8.8 Hz, 2H), 3.70 (t, J = 7.2 Hz, 2H), 3.38 (d, J = 6.8 Hz, 2H), 2.92-2.82 (m, 1H), 1.45 (s, 9H) |
| Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate | 7.79 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 4.10-4.00 (m, 4H), 3.65 (t, J = 7.2 Hz, 2H), 2.95-2.85 (m, 1H), 2.45 (s, 3H), 1.43 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 156.9, 79.5, 65.4, 55.0 (2C), 34.8, 28.6 (3C) |
| This compound | 156.8, 79.8, 55.2 (2C), 37.9, 36.2, 28.6 (3C) |
| Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | 156.8, 79.8, 55.4 (2C), 37.5, 28.6 (3C), 9.8 |
| Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate | 156.7, 144.9, 133.0, 129.9 (2C), 128.0 (2C), 80.0, 72.5, 54.8 (2C), 34.5, 28.5 (3C), 21.8 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Mass Spectrum (m/z) |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C₉H₁₇NO₃ | 187.24 | [M+H]⁺ 188.1, [M+Na]⁺ 210.1 |
| This compound | C₉H₁₆BrNO₂ | 250.13 | [M+H]⁺ 250.0/252.0 |
| Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | C₉H₁₆INO₂ | 297.13 | [M+H]⁺ 298.0 |
| Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate | C₁₆H₂₃NO₅S | 341.42 | [M+H]⁺ 342.1 |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound, Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate, and Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate from the common precursor, Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
1. Synthesis of this compound (Appel Reaction)
-
Materials: Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.
-
Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white to off-white solid.
-
2. Synthesis of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
-
Materials: Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole, Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in DCM at 0 °C, add iodine (1.5 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
-
3. Synthesis of Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate
-
Materials: Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) or Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography.
-
Synthetic Pathway Visualization
The following diagram illustrates the synthetic relationship between the discussed this compound derivatives, starting from the common hydroxymethyl precursor.
Caption: Synthetic routes to key derivatives.
This guide serves as a valuable resource for chemists and researchers, providing essential spectroscopic data and reliable synthetic protocols for the preparation and characterization of important azetidine-based building blocks. The presented information is intended to streamline research and development efforts in the field of medicinal chemistry.
A Guide to Analytical Methods for the Characterization of Azetidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Azetidine-containing compounds are a significant class of saturated heterocycles that have garnered substantial interest in medicinal chemistry and drug discovery. Their unique four-membered ring structure imparts desirable physicochemical properties to molecules, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity. The precise characterization of these compounds is paramount for ensuring their identity, purity, and structural integrity throughout the drug development pipeline. This guide provides a comparative overview of the primary analytical techniques employed for the characterization of azetidine derivatives, supported by experimental data and detailed methodologies.
Overview of Key Analytical Techniques
The structural elucidation and analysis of azetidine-containing compounds rely on a suite of sophisticated analytical methods. The most prominent of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and various chromatographic techniques. Each method offers unique insights into the molecular structure, connectivity, stereochemistry, and purity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including azetidines. One-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the chemical environment of atoms, their connectivity, and spatial relationships.
Data Presentation: Typical NMR Spectroscopic Data for Azetidine Moieties
The strained four-membered ring of azetidine gives rise to characteristic chemical shifts for its protons and carbons. The following table summarizes typical NMR data for substituted azetidines, which can aid in their identification.
| Nucleus | Position in Azetidine Ring | Typical Chemical Shift (ppm) | Coupling Constants (Hz) | Notes |
| ¹H | C2-H, C4-H | 3.2 - 4.5 | Jgem ≈ 7-10 Hz | Protons adjacent to the nitrogen atom are deshielded. |
| C3-H | 2.0 - 2.5 | |||
| ¹³C | C2, C4 | 50 - 65 | Carbons adjacent to the nitrogen atom. | |
| C3 | 30 - 45 | |||
| ¹⁵N | N1 | -315 to -350 | The chemical shift is sensitive to the substituent on the nitrogen. |
Note: Chemical shifts can vary significantly depending on the substituents on the azetidine ring and the solvent used.
Experimental Protocol: ¹H NMR Spectroscopy
A typical protocol for acquiring a ¹H NMR spectrum of an azetidine-containing compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified azetidine compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of azetidine-containing compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of molecular formulas.[4] Fragmentation patterns observed in the mass spectrum can offer valuable structural information.
Data Presentation: Predicted Fragmentation of a Substituted Azetidine
The fragmentation of azetidine rings in a mass spectrometer is influenced by the substituents. A common fragmentation pathway involves cleavage of the ring. For example, the predicted fragmentation of 2-(4-ethylphenyl)azetidine under electron ionization (EI) would likely involve cleavages at the benzylic position and within the azetidine ring.[5]
| Feature | Description |
| Ionization Technique | Electron Ionization (EI) or Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap |
| Expected Fragmentation | Cleavage of the azetidine ring, loss of substituents. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the azetidine compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize an appropriate ionization source, such as electrospray ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass-to-charge ratio (m/z) values.
-
Data Analysis: Determine the molecular formula from the accurate mass measurement and analyze any observed fragment ions to support the proposed structure.
X-ray Crystallography
For unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[6] This technique is contingent on the ability to grow high-quality single crystals of the azetidine-containing compound.
Data Presentation: Crystallographic Data for an Azetidine Derivative
The following table presents example crystallographic data for a structurally related compound, benzyl 3-hydroxyazetidine-1-carboxylate, as a reference.[6]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Resolution | Å |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the azetidine compound. This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[6]
-
Data Collection: Place the crystal in a diffractometer and cool it with a stream of cold nitrogen (typically 100 K) to minimize thermal motion.[6] The instrument collects diffraction data as the crystal is rotated in the X-ray beam.[6]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates.[6]
Chromatography
Chromatographic techniques are essential for the purification and purity assessment of azetidine-containing compounds. Column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are commonly employed.
Data Presentation: Chromatographic Methods for Azetidine Analysis
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |
| Column Chromatography | Silica gel or alumina | Hexane/Ethyl Acetate gradient | TLC with UV or staining | Purification |
| HPLC | C18 | Acetonitrile/Water with formic acid | UV (e.g., 210 nm) | Purity assessment, analysis |
| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Analysis of volatile derivatives |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the azetidine compound of known concentration in the mobile phase.
-
Instrument Setup: Equilibrate the HPLC system, which includes a C18 column, with the chosen mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Separation and Detection: The components of the sample are separated based on their affinity for the stationary phase and detected by a UV detector as they elute from the column.
-
Data Analysis: The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area.
Comparative Summary of Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, conformation, quantification. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides limited information on stereochemistry. |
| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry. | Definitive structural elucidation. | Requires high-quality single crystals, which can be difficult to obtain. |
| Chromatography | Purity, separation of mixtures, quantification. | Excellent for purification and purity determination. | Does not provide detailed structural information on its own. |
Visualizing the Analytical Workflow
The characterization of a novel azetidine-containing compound typically follows a logical workflow, integrating several of the techniques described above.
Caption: A typical workflow for the synthesis, purification, and structural characterization of a novel azetidine-containing compound.
The choice of analytical techniques is often guided by the specific questions being asked about the compound.
Caption: A decision tree illustrating the selection of analytical methods based on the information required for an azetidine compound.
Conclusion
The comprehensive characterization of azetidine-containing compounds is crucial for advancing drug discovery and development. A multi-technique approach, leveraging the strengths of NMR spectroscopy, mass spectrometry, X-ray crystallography, and chromatography, is essential for unambiguously determining the structure, purity, and stereochemistry of these valuable molecules. By selecting the appropriate analytical methods and carefully interpreting the resulting data, researchers can ensure the quality and integrity of their compounds, paving the way for successful downstream applications.
References
- 1. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis and Analysis of 3-Substituted Azetidines: 1-Boc-3-(bromomethyl)azetidine vs. Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common synthetic routes for the preparation of 3-substituted azetidines: nucleophilic substitution using 1-Boc-3-(bromomethyl)azetidine and the Mitsunobu reaction with 1-Boc-3-hydroxyazetidine. The performance of these methods is evaluated based on reaction efficiency, purity of the resulting products, and the analytical methodologies used for reaction monitoring and characterization, specifically High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their ability to impart favorable physicochemical characteristics to drug candidates. Among the various substituted azetidines, those functionalized at the 3-position are particularly valuable building blocks. This guide focuses on two prevalent strategies to achieve this functionalization: the use of the reactive electrophile 1-Boc-3-(bromomethyl)azetidine and the versatile Mitsunobu reaction starting from 1-Boc-3-hydroxyazetidine.
Comparison of Synthetic Methodologies
The choice between using 1-Boc-3-(bromomethyl)azetidine in a nucleophilic substitution reaction and employing 1-Boc-3-hydroxyazetidine in a Mitsunobu reaction depends on several factors, including the nature of the nucleophile, desired stereochemistry, and overall reaction efficiency. Below is a comparative summary of these two approaches for the synthesis of 1-Boc-3-(phenoxymethyl)azetidine.
| Feature | Nucleophilic Substitution with 1-Boc-3-(bromomethyl)azetidine | Mitsunobu Reaction with 1-Boc-3-hydroxyazetidine |
| Starting Material | 1-Boc-3-(bromomethyl)azetidine | 1-Boc-3-hydroxyazetidine |
| Typical Reagents | Phenol, a suitable base (e.g., K₂CO₃, NaH) | Phenol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) |
| Reaction Conditions | Typically heated in a polar aprotic solvent (e.g., DMF, CH₃CN) | Usually performed at or below room temperature in an anhydrous solvent (e.g., THF, CH₂Cl₂) |
| Reported Yield | Good to excellent | Good to excellent |
| Byproducts | Inorganic salts (e.g., KBr), which are generally easy to remove. | Triphenylphosphine oxide and a hydrazine derivative, which can sometimes complicate purification. |
| Stereochemistry | Substitution occurs at a primary carbon, so no change in stereochemistry at the azetidine ring. | Inversion of stereochemistry if the reaction is performed on a chiral secondary alcohol. For the achiral 1-Boc-3-hydroxyazetidine, this is not a factor. |
| Scope | Effective for a wide range of nucleophiles, including phenols, thiols, and amines. | Broad scope for acidic nucleophiles (pKa < 15), including phenols, carboxylic acids, and imides. |
Experimental Protocols
Detailed experimental protocols for the synthesis of 1-Boc-3-(phenoxymethyl)azetidine via both routes are provided below, along with general methods for HPLC and LC-MS analysis.
Synthesis of 1-Boc-3-(phenoxymethyl)azetidine via Nucleophilic Substitution
Reaction Protocol:
-
To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60-80 °C and monitor its progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(phenoxymethyl)azetidine.
Synthesis of 1-Boc-3-(phenoxymethyl)azetidine via Mitsunobu Reaction
Reaction Protocol:
-
To a solution of 1-Boc-3-hydroxyazetidine (1 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq.).[1]
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by LC-MS.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct, yielding 1-Boc-3-(phenoxymethyl)azetidine.[1]
HPLC Analysis for Purity Determination
A general HPLC method for determining the purity of the final products is described below. This method may require optimization for specific derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v) or acetonitrile and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
LC-MS Analysis for Reaction Monitoring
LC-MS is a powerful tool for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometry: ESI in positive ion mode. Monitor the m/z values corresponding to the protonated starting materials and the expected product. For example, for the synthesis of 1-Boc-3-(phenoxymethyl)azetidine, one would monitor for [1-Boc-3-(bromomethyl)azetidine + H]⁺, [1-Boc-3-hydroxyazetidine + H]⁺, and [1-Boc-3-(phenoxymethyl)azetidine + H]⁺.
Data Presentation
The following table summarizes typical yields and purities for the synthesis of 3-substituted azetidines using the two discussed methods. The data is compiled from various literature sources and represents a general expectation for these reactions.
| Product | Synthetic Method | Nucleophile | Yield (%) | Purity (%) |
| 1-Boc-3-(aryloxy)azetidines | Nucleophilic Substitution | Various phenols | 70-95 | >95 |
| 1-Boc-3-(aryloxy)azetidines | Mitsunobu Reaction | Various phenols | 75-90 | >95 |
| 1-Boc-3-(alkylamino)azetidines | Nucleophilic Substitution | Primary/Secondary amines | 60-90 | >95 |
| 1-Boc-3-(phthalimido)azetidine | Mitsunobu Reaction | Phthalimide | ~85 | >95 |
Visualizations
Experimental Workflow
The general workflow for the synthesis and analysis of 3-substituted azetidines is depicted in the following diagram.
Caption: General workflow for the synthesis and analysis of 3-substituted azetidines.
Logical Comparison of Synthetic Routes
The decision-making process for selecting a synthetic route is illustrated below.
Caption: Comparison of synthetic pathways to 3-substituted azetidines.
Conclusion
Both nucleophilic substitution on 1-Boc-3-(bromomethyl)azetidine and the Mitsunobu reaction with 1-Boc-3-hydroxyazetidine are effective methods for the synthesis of 3-substituted azetidines. The choice of method will depend on the specific nucleophile, the availability of starting materials, and considerations regarding reaction byproducts and purification. For simple nucleophilic substitutions with phenols, thiols, and amines, the use of 1-Boc-3-(bromomethyl)azetidine offers a straightforward and high-yielding approach. The Mitsunobu reaction provides a powerful alternative, particularly for a broader range of acidic nucleophiles and when inversion of stereochemistry is desired in chiral systems. Robust analytical techniques such as HPLC and LC-MS are indispensable for monitoring these reactions and ensuring the purity of the final products, which is critical for their application in drug discovery and development.
References
The Ascendancy of Azetidine: A Comparative Guide to Linker Technology in Drug Design
For researchers, scientists, and drug development professionals, the judicious selection of linker moieties is a cornerstone of modern medicinal chemistry. Among the diverse palette of available linkers, the four-membered saturated heterocycle, azetidine, has garnered significant attention. This guide provides an objective, data-driven comparison of azetidine linkers against other common alternatives, underscoring their advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.
The constrained nature of the azetidine ring imparts a unique set of physicochemical properties that can lead to significant improvements in metabolic stability, target engagement, and overall drug-like characteristics.[1][2] This guide will delve into a comparative analysis of azetidine linkers with other frequently employed linkers, such as piperidine, simple alkyl chains, and polyethylene glycol (PEG), supported by experimental data and detailed methodologies.
I. Comparative Analysis of Linker Properties
The selection of a linker can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key characteristics and performance of azetidine linkers in comparison to other common linker types.
Table 1: Physicochemical and Pharmacokinetic Properties of Heterocyclic Linkers
| Property | Azetidine | Piperidine | Piperazine | Morpholine | Key Considerations |
| Structure | 4-membered ring | 6-membered ring | 6-membered ring with two N atoms | 6-membered ring with O and N atoms | Ring size and heteroatom composition dictate conformation and properties. |
| Conformational Flexibility | Rigid, planar | Flexible (chair/boat) | Flexible | Flexible | Rigidity can reduce the entropic penalty upon binding, potentially increasing affinity.[3] |
| Metabolic Stability | High (resistant to N-dealkylation) | Moderate (susceptible to N-dealkylation and ring oxidation) | Moderate to Low (two sites for N-dealkylation) | High (N-dealkylation is less favored) | Azetidine's resistance to N-dealkylation is a primary advantage, leading to longer half-life.[1][2] |
| Solubility | Generally good | Moderate | Can improve solubility | Generally improves solubility | The ether oxygen in morpholine and the second nitrogen in piperazine can act as hydrogen bond acceptors.[1] |
| Lipophilicity (logP) | Lower | Higher | Variable | Lower | Lower lipophilicity can be advantageous for reducing off-target effects. |
Table 2: Comparative Performance of Linkers in Drug Conjugates
| Parameter | Azetidine Linker | Alkyl Chain Linker | PEG Linker |
| Flexibility | Low | High | High |
| Metabolic Stability | High | Moderate (can undergo oxidation) | High |
| Solubility | Favorable | Low (increases with chain length) | High |
| Potential for Aggregation | Low | High (for hydrophobic drugs) | Low |
| Drug-Antibody Ratio (DAR) Homogeneity | High (with site-specific conjugation) | High (with site-specific conjugation) | High (with site-specific conjugation) |
| In Vivo Efficacy | Potentially enhanced due to stability and rigidity | Variable, can be limited by instability | Can be enhanced due to improved PK |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key experiments cited in the comparison of azetidine linkers.
A. In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound (with azetidine or other linker)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (for quenching)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, incubate the test compound (final concentration typically 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.
B. Synthesis of an Azetidine-Linked Antibody-Drug Conjugate (ADC) - A General Workflow
This protocol outlines the general steps for conjugating a drug payload to an antibody via an azetidine-containing linker.
Materials:
-
Monoclonal antibody (mAb)
-
Azetidine-containing linker with a reactive handle (e.g., maleimide or NHS ester)
-
Drug payload with a compatible functional group
-
Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for cysteine conjugation)
-
Reaction buffer (e.g., PBS)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent to generate reactive thiol groups.
-
Linker-Payload Conjugation (if not pre-formed): Synthesize the linker-payload construct. This may involve standard amide bond formation or other coupling chemistries.
-
Antibody-Linker-Payload Conjugation: React the prepared antibody with the azetidine-linker-payload construct. The specific reaction conditions (pH, temperature, time) will depend on the reactive handles used (e.g., maleimide-thiol reaction).
-
Quenching: Add a quenching reagent to cap any unreacted sites on the antibody.
-
Purification: Purify the resulting ADC from unreacted components using size exclusion chromatography or other suitable methods.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
III. Visualizing the Advantages of Azetidine Linkers
Graphviz diagrams are provided to illustrate key concepts and workflows.
IV. Conclusion
The incorporation of azetidine linkers in drug design presents a compelling strategy for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Their inherent rigidity can lead to improved target binding, while their exceptional metabolic stability, particularly their resistance to N-dealkylation, can result in a longer in vivo half-life and a more predictable metabolic profile. While the optimal linker choice remains context-dependent, the data presented in this guide strongly support the consideration of azetidine linkers as a valuable tool for medicinal chemists aiming to develop next-generation therapeutics with superior performance characteristics. Further head-to-head studies with a broader range of linkers will continue to elucidate the full potential of this unique scaffold.
References
A Comparative Guide to the Conformational Analysis of Azetidine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid, puckered conformation allows for the precise spatial orientation of substituents, which can significantly impact a molecule's biological activity and physicochemical properties. A thorough understanding of the conformational preferences of azetidine-containing molecules is therefore crucial for rational drug design and development. This guide provides an objective comparison of the primary experimental and computational methods used for the conformational analysis of these important molecules, supported by experimental data and detailed protocols.
Introduction to Azetidine Conformation
Unlike planar aromatic rings, the azetidine ring is non-planar and exists in a puckered conformation to alleviate ring strain. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. Substituents on the azetidine ring can adopt pseudo-axial or pseudo-equatorial positions, and their preferred orientation is influenced by steric and electronic factors. The nature of the substituent on the nitrogen atom also plays a significant role in the ring's conformational landscape.
Key Conformational Parameters
The conformation of the azetidine ring is characterized by several key parameters:
-
Puckering Dihedral Angle: The angle between the plane defined by atoms C2, N1, and C4 and the plane defined by atoms C2, C3, and C4. This angle quantifies the degree of puckering in the ring.
-
Bond Lengths and Angles: Deviations from ideal bond lengths and angles can indicate ring strain.
-
Torsional Angles: These describe the spatial relationship between atoms in the ring and are crucial for defining the overall conformation.
-
Energy Barriers to Ring Inversion: The azetidine ring can undergo a "ring-flipping" process between two puckered conformations. The energy barrier for this inversion provides insight into the conformational flexibility of the molecule.
Data Presentation: A Comparative Overview
The following tables summarize typical conformational parameters for substituted azetidines, determined by various experimental and computational methods. It is important to note that the solid-state conformation (from X-ray crystallography) may differ from the time-averaged conformation in solution (from NMR spectroscopy).
Table 1: Puckering Dihedral Angles of Substituted Azetidines
| Compound/Substituent | Method | Puckering Dihedral Angle (°) | Reference |
| Unsubstituted Azetidine | Gas-phase Electron Diffraction | ~37 | [1][2] |
| 3-Substituted Azetidines (General) | X-ray Crystallography & Computational | 20 - 40 | [1] |
| Fluorinated Azetidine Derivative (Neutral) | Computational | 137.2 (N-C-C-F) | |
| Fluorinated Azetidine Derivative (Charged) | Computational | 100.0 (N+-C-C-F) |
Table 2: NMR Coupling Constants for Stereochemical Determination of Azetidines
| Compound Type | Coupling Constant | Typical Value (Hz) | Stereochemical Implication | Reference |
| Azetidin-2-ones | ³J (H3-H4) | 5 - 6 | cis | [3] |
| 0 - 2 | trans | [3] | ||
| General Azetidines | ³J (vicinal protons) | Jcis > Jtrans | Jtrans: 5.8 - 7.9, Jcis: 8.4 - 8.9 | [3] |
Table 3: Comparison of Conformational Analysis Techniques
| Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise solid-state 3D structure, bond lengths, bond angles, puckering parameters.[1][3] | Unambiguous determination of solid-state conformation. | Requires single crystals of sufficient size and quality; conformation may differ from solution state.[3] |
| 3D Electron Diffraction (MicroED) | Precise solid-state 3D structure from micro- or nanocrystals. | Suitable for samples that are too small for X-ray crystallography.[3] | Newer technique, less widely available; potential for beam damage to the sample. |
| NMR Spectroscopy | Time-averaged conformation in solution, stereochemistry, dynamic processes (e.g., ring inversion).[1] | Provides information about the conformation in a biologically relevant solution state. | Indirect structural information that requires interpretation; can be complex for molecules with overlapping signals. |
| Computational Modeling (e.g., DFT) | Conformational energies, energy barriers, optimized geometries, puckering parameters. | Provides insights into conformational preferences and dynamics that can be difficult to measure experimentally.[4] | Accuracy is dependent on the level of theory and basis set used; results should be validated with experimental data. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the azetidine-containing molecule by slow evaporation of a suitable solvent, vapor diffusion, or other crystallization techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[3] Collect X-ray diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles.[1]
NMR Spectroscopy
Sample Preparation:
-
Dissolve 1-5 mg of the azetidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
For NOESY/ROESY experiments on small molecules, degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be done by several freeze-pump-thaw cycles.
1. Correlation Spectroscopy (COSY)
The COSY experiment is used to identify protons that are coupled to each other (typically through 2-3 bonds), which helps in assigning the proton signals of the azetidine ring and its substituents.
-
Pulse Program: A standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to the same value as the 1D ¹H NMR spectrum.
-
Number of Points (TD): 2K in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans (NS): 2-8 scans per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell).
-
Interpretation: Cross-peaks indicate coupling between the protons at the corresponding chemical shifts on the F1 and F2 axes.
2. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY)
NOESY and ROESY experiments are crucial for determining the stereochemistry and through-space proximity of protons. They detect the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.
-
Pulse Program: A phase-sensitive gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments) is commonly used. For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is preferred.
-
Acquisition Parameters:
-
Mixing Time (d8 or p15): This is a critical parameter that depends on the molecular size. For small molecules, typical mixing times are in the range of 300-800 ms.
-
Other parameters are similar to the COSY experiment.
-
-
Processing: Similar to the COSY experiment.
-
Interpretation: Cross-peaks indicate that the corresponding protons are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons. For stereochemical analysis, the presence or absence of specific NOEs between protons on the azetidine ring and its substituents can distinguish between cis and trans isomers.[3]
Mandatory Visualization
Caption: Workflow for azetidine conformational analysis.
Caption: Relationships between methods and parameters.
Conclusion
The conformational analysis of azetidine-containing molecules is a multifaceted process that often requires the integration of several analytical techniques. Single-crystal X-ray crystallography and 3D electron diffraction provide definitive information about the solid-state conformation, while NMR spectroscopy offers invaluable insights into the time-averaged conformation and dynamics in solution. Computational modeling serves as a powerful complementary tool for predicting conformational preferences and energy barriers. By employing a combination of these methods, researchers can gain a comprehensive understanding of the three-dimensional structure of azetidine derivatives, which is essential for the design and development of new therapeutic agents.
References
A Comparative Guide to Azetidine Incorporation: Alternatives to Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the azetidine motif is a crucial strategy in modern medicinal chemistry, often imparting improved physicochemical properties such as solubility and metabolic stability. Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a commonly utilized building block for this purpose. However, a range of alternative reagents can offer advantages in terms of reactivity, stability, and synthetic accessibility. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific synthetic needs.
Comparison of Electrophilic Azetidine Building Blocks
The primary alternatives to this compound involve the modification of the leaving group to enhance reactivity in nucleophilic substitution reactions. The most common alternatives are the corresponding iodo- and sulfonate ester derivatives, which are typically synthesized from the parent alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Bromide (-Br) | Good | Commercially available, good balance of reactivity and stability. | Can be less reactive than iodo- or tosyl- derivatives, potentially requiring harsher reaction conditions. |
| Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | Iodide (-I) | Excellent | Higher reactivity than the bromide analogue, often leading to faster reactions and higher yields. [1] | Can be less stable and more expensive than the bromide. [2][3] |
| Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate | Tosylate (-OTs) | Excellent | Excellent leaving group, often used for less reactive nucleophiles. [4][5] | Requires an additional synthetic step from the alcohol; tosyl chloride can be a sensitizer. [6] |
| Tert-butyl 3-(mesyloxymethyl)azetidine-1-carboxylate | Mesylate (-OMs) | Excellent | Similar reactivity to tosylates, good leaving group. [6] | Requires an additional synthetic step; methanesulfonyl chloride is corrosive and lachrymatory. [6] |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor alcohol and its conversion to the bromo, iodo, and tosyl derivatives, along with a general protocol for nucleophilic substitution, are provided below.
Synthesis of Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
This alcohol is the common precursor for the various electrophilic azetidine building blocks.
Protocol:
-
To a solution of 1-benzylazetidin-3-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a catalytic amount of palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere at room temperature.
-
Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[7]
Synthesis of this compound
Protocol:
-
Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (PBr₃) (0.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
Synthesis of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Protocol:
-
To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF, add imidazole (1.2 equivalents).
-
Cool the mixture to 0 °C and add iodine (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (TLC analysis).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate
Protocol:
-
Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Add pyridine (1.5 equivalents) to the solution.[6]
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.[6]
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, quench the reaction by adding water.[6]
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.[6]
General Protocol for Nucleophilic Substitution
This protocol is a general guideline and may require optimization for specific nucleophiles and substrates.
Protocol:
-
To a solution of the nucleophile (1.0-1.5 equivalents) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add a base if necessary (e.g., NaH, K₂CO₃, or Cs₂CO₃).
-
Add the electrophilic azetidine reagent (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. TERT-BUTYL 3-(IODOMETHYL)AZETIDINE-1-CARBOXYLATE | 253176-94-2 [chemicalbook.com]
- 3. 253176-94-2 Cas No. | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | Apollo [store.apolloscientific.co.uk]
- 4. TERT-BUTYL 3-(TOSYLOXYMETHYL)AZETIDINE-1-CARBOXYLATE | 892408-42-3 [chemicalbook.com]
- 5. tert-butyl-3-(tosyloxymethyl)azetidine-1-carboxylate - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]
- 6. benchchem.com [benchchem.com]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PROTAC Linkers: A Guide to Optimizing Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the strategic design of next-generation protein degraders.
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[1][] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1][3] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5] The linker is a critical determinant of the PROTAC's overall activity, influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[3][6]
The Critical Role of the Linker in PROTAC Function
The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity.[4] Its length, composition, rigidity, and attachment points collectively govern the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated degradation.[4] An improperly designed linker can lead to steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, or it may result in a non-productive ternary complex geometry that is unfavorable for ubiquitination.[4][7] Conversely, an optimized linker can enhance the cooperativity of ternary complex formation, leading to increased degradation efficiency.[4]
The choice of an alkyl chain or polyethylene glycol (PEG) linker, its length, and composition significantly influences a PROTAC's physicochemical properties, the formation and stability of the crucial ternary complex (comprising the target protein, PROTAC, and E3 ligase), and ultimately, the efficiency and selectivity of target protein degradation.[8][9] While synthetically tractable, the optimization of linkers is often an empirical process, necessitating a systematic evaluation of various lengths and compositions to identify the optimal construct for a given target and E3 ligase pair.[6][8]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies investigating the impact of linker type and length on the degradation of different target proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Comparison of Alkyl and PEG Linkers for BRD4 Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | 8 | 25 | >95 |
| PROTAC B | Alkyl | 12 | 10 | >95 |
| PROTAC C | Alkyl | 16 | 50 | 85 |
| PROTAC D | PEG | 9 (3 PEG units) | 15 | >95 |
| PROTAC E | PEG | 12 (4 PEG units) | 5 | >95 |
| PROTAC F | PEG | 15 (5 PEG units) | 30 | 90 |
Illustrative data compiled from various sources in the literature.[8] This data highlights that for the Bromodomain-containing protein 4 (BRD4), both alkyl and PEG linkers can achieve potent degradation. However, the optimal length varies, with a 12-atom alkyl linker and a 12-atom (4 PEG units) PEG linker showing the highest potency in this example.
Table 2: Impact of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ER-PROTAC 1 | Alkyl | 6 | 150 | 70 |
| ER-PROTAC 2 | Alkyl | 9 | 45 | 90 |
| ER-PROTAC 3 | Alkyl | 12 | 15 | >95 |
| ER-PROTAC 4 | Alkyl | 15 | 80 | 85 |
Adapted from a study on ERα-targeting PROTACs.[3] This data demonstrates the critical influence of linker length on degradation efficacy. A systematic increase in the alkyl chain length reveals an optimal length of 12 atoms for potent ERα degradation.
Visualizing the PROTAC Mechanism and Evaluation Workflow
To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the evaluation and optimization of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs with different linkers. Below are outlines of key experimental protocols.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[10]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[8] Include a vehicle control (e.g., DMSO).[8]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
3. Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
4. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the binding affinity and kinetics of the ternary complex formation.[11]
1. Immobilization:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.[11]
2. Binary Affinity Measurement (PROTAC to E3):
-
Prepare a concentration series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD) and kinetics (kon, koff).[11]
3. Ternary Complex Formation Measurement:
-
Prepare a concentration series of the PROTAC and mix with a constant concentration of the target protein.
-
Inject the PROTAC-POI mixtures over the immobilized E3 ligase surface.[11]
-
The resulting sensorgram will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.[11]
4. Data Analysis:
-
Determine the ternary binding affinity (KD) from the sensorgrams.
-
Calculate the cooperativity (α) of ternary complex formation using the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of POI-PROTAC to E3).[11] A value of α > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.[8]
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[10]
1. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).
2. Immunoprecipitation (IP):
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.[10]
3. Western Blotting:
-
Elute the immunoprecipitated protein and perform a Western blot.
-
Probe the membrane with an antibody against ubiquitin.[10]
4. Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[10]
Conclusion and Future Outlook
The linker is a critical component of a PROTAC molecule, and its optimization is essential for developing potent and selective protein degraders. The experimental data presented in this guide demonstrates that both the composition (e.g., alkyl vs. PEG) and the length of the linker have a profound impact on degradation efficacy.[8][9] A systematic approach to varying the linker is necessary to identify the optimal construct for a given target protein and E3 ligase pair.[8]
While the "trial and error" method for linker optimization is still prevalent, more rational, structure-guided approaches are emerging.[3] Advances in structural biology (e.g., X-ray crystallography, Cryo-EM) and computational modeling are providing unprecedented insights into the structure and dynamics of ternary complexes.[3][12] These tools will be essential to de-risk and accelerate the development of next-generation PROTACs, moving the field towards a more predictive design of these promising therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different linkers, enabling researchers to make data-driven decisions in the design of potent and selective protein degraders.[8]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






